MPX-004
説明
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特性
分子式 |
C17H15ClFN5O3S2 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC名 |
5-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25) |
InChIキー |
BRNKHERDLJYUNK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
Foundational & Exploratory
The Selectivity Profile of MPX-004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.
Core Selectivity and Potency
This compound demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.
Table 1: In Vitro Selectivity of this compound Against NMDA Receptor Subunits
| Assay System | Target | IC50 (nM) | Reference |
| HEK Cells (Ca2+ Flux Assay) | GluN2A | 79 | [1][2][3] |
| HEK Cells (Ca2+ Flux Assay) | GluN2B | No Inhibition | [1][2][3] |
| HEK Cells (Ca2+ Flux Assay) | GluN2D | No Inhibition | [1][2][3] |
| Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [1][4] |
| Xenopus Oocytes (Electrophysiology) | GluN2B | >30,000 (estimated >150-fold selectivity) | [1] |
| Xenopus Oocytes (Electrophysiology) | GluN2C | Weak inhibition (up to 8% at 10 µM) | [3][4] |
| Xenopus Oocytes (Electrophysiology) | GluN2D | Weak inhibition (up to 8% at 10 µM) | [3][4] |
Table 2: Activity of this compound on Native NMDA Receptors
| Preparation | Effect | Measurement | Reference |
| Rat Pyramidal Neurons (Primary Culture) | ~30% inhibition of whole-cell current | Electrophysiology | [1][2][4] |
| Rat Hippocampal Slices (CA1) | ~60% inhibition of NMDA receptor-mediated fEPSP | Electrophysiology | [1][2][4] |
| GRIN2A Knockout Mice Cortical Slices | No inhibitory effect on NMDA receptor-mediated synaptic currents | Electrophysiology | [1][2] |
Off-Target Profile
To assess its broader selectivity, this compound was screened against a panel of central nervous system-relevant receptors and enzymes.
Table 3: Off-Target Binding Profile of this compound (at 1 µM)
| Target | % Inhibition of Binding | Reference |
| 5-HT1B (antagonist binding) | 35% | [1][3] |
| 5-HT2A (agonist binding) | 31% | [1][3] |
| EP4 (agonist binding) | 27% | [1][3] |
This compound demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 µM.[1][3]
Signaling Pathway
This compound acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca2+ that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. This modulation of calcium signaling is central to its mechanism of action.
Experimental Protocols
HEK Cell Calcium Flux Assay
This assay was utilized to determine the IC50 of this compound on recombinant NMDA receptors.
-
Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.
-
Compound Application: Cells were incubated with varying concentrations of this compound.
-
Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) to activate the NMDA receptors.[1][5]
-
Detection: The resulting increase in intracellular Ca2+ concentration was measured using a fluorescent calcium indicator.
-
Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC50 values were calculated using a fit to the Hill equation.[1][5]
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
MPX-004: A Potent and Selective Pharmacological Tool for Probing GluN2A-Containing NMDA Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct pharmacological and biophysical properties. The GluN2A subunit is highly prevalent in the adult brain, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2][3][4] The development of selective pharmacological tools is paramount to dissecting the precise physiological and pathophysiological roles of GluN2A-containing NMDA receptors.
MPX-004 has emerged as a highly selective and potent antagonist of GluN2A-containing NMDA receptors.[2][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its use in NMDA receptor research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a pharmacological tool.
Mechanism of Action
This compound is a negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][6] Structurally similar to the earlier generation GluN2A-selective antagonist TCN-201, this compound binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][5][6] This binding allosterically reduces the affinity of the co-agonist glycine (B1666218) for the GluN1 subunit, thereby inhibiting receptor activation.[5][6] The inhibitory effect of this compound is therefore sensitive to the concentration of extracellular glycine.[6]
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized across various in vitro systems. The following tables summarize the key quantitative data for its potency and selectivity.
Table 1: Inhibitory Potency of this compound in Recombinant Systems
| Assay System | Receptor Subtype | Agonists | IC₅₀ (nM) | Reference(s) |
| HEK Cell Ca²⁺ Influx | GluN1/GluN2A | 3 µM Glutamate / 3 µM Glycine | 79 | [2] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2A | - | 198 | [7][8] |
Table 2: Selectivity of this compound against other NMDA Receptor Subtypes
| Assay System | Receptor Subtype | This compound Concentration | % Inhibition | Reference(s) |
| HEK Cell Ca²⁺ Influx | GluN1/GluN2B | 10 µM | No significant inhibition | [2] |
| HEK Cell Ca²⁺ Influx | GluN1/GluN2D | 10 µM | No significant inhibition | [2][5] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2B | 10 µM | Weak inhibition (<10%) | |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2C | 10 µM | Weak inhibition (<10%) | [7] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2D | 10 µM | Weak inhibition (<10%) | [7] |
Table 3: Activity of this compound in Native Systems
| Preparation | Measurement | IC₅₀ / Effect | Reference(s) |
| Rat Hippocampal Slices | NMDA Receptor-mediated fEPSPs | IC₅₀ = 3.4 µM; Max inhibition ~60% | [5][8] |
| Cultured Rat Pyramidal Neurons | Whole-cell NMDA current | ~30% inhibition at maximal concentrations | [3][5] |
| GRIN2A Knockout Mouse Cortical Slices | NMDA Receptor-mediated synaptic currents | No inhibitory effect | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in NMDA receptor research.
HEK Cell-Based Calcium Influx Assay
This assay measures the inhibition of glutamate and glycine-induced calcium influx in HEK cells stably expressing human GluN1 and GluN2A subunits.
Materials:
-
HEK293 cells stably co-expressing human GluN1 and GluN2A
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotics
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Glutamate and Glycine stock solutions
-
This compound stock solution in DMSO
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Cell Culture: Maintain HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Plating: Seed cells into poly-D-lysine coated 96- or 384-well plates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and Pluronic F-127 in assay buffer. Remove culture medium, wash cells once with assay buffer, and incubate with the dye loading buffer for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time.
-
Agonist Stimulation: Prepare a solution of glutamate and glycine in assay buffer (e.g., 3 µM each). Add the agonist solution to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in Xenopus oocytes expressing specific NMDA receptor subunits.
Materials:
-
Female Xenopus laevis frogs
-
cRNA for human GluN1 and GluN2A (and other GluN2 subunits for selectivity profiling)
-
Collagenase solution
-
ND96 solution
-
Glass capillaries for microelectrodes
-
3 M KCl solution for electrode filling
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution. Select healthy stage V-VI oocytes.
-
cRNA Injection: Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl. c. Voltage-clamp the oocyte at a holding potential of -70 mV. d. Apply glutamate and glycine to elicit an inward current through the NMDA receptors. e. After establishing a stable baseline current, co-apply this compound with the agonists to measure the extent of inhibition.
-
Data Analysis: Calculate the percentage of current inhibition at different concentrations of this compound to determine its potency.
Electrophysiological Recordings in Brain Slices
This protocol describes the measurement of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices from rodents.
Materials:
-
Sprague-Dawley rats (3-4 weeks old)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Slice incubation chamber
-
Recording rig with microscope, micromanipulators, and amplifier
-
Stimulating and recording electrodes
Protocol:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick hippocampal slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.
-
Recovery: Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour.
-
Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. To isolate NMDA receptor-mediated fEPSPs, include an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in the recording aCSF, and use a low magnesium concentration. d. Record a stable baseline of fEPSPs for at least 20 minutes. e. Apply this compound to the perfusion solution and record the change in the fEPSP amplitude.
-
Data Analysis: Measure the amplitude of the fEPSPs before and after drug application to quantify the inhibitory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it superior to older compounds for in vitro studies. The detailed protocols provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling researchers to further elucidate the complex biology of NMDA receptors. While its physicochemical properties may limit its use in systemic in vivo studies, this compound remains an indispensable tool for a wide range of in vitro and ex vivo applications.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 8. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
The Structure-Activity Relationship of Pyrazine-Containing GluN2A Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The diverse functional properties of NMDA receptors are largely determined by the specific GluN2 subunit incorporated.[2][5] The GluN2A subunit, in particular, is widely expressed in the adult brain and its dysfunction is linked to various neurological diseases.[6] This has spurred the development of subtype-selective antagonists targeting GluN2A-containing NMDA receptors.
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of GluN2A-selective negative allosteric modulators (NAMs) characterized by a central pyrazine (B50134) core. We will delve into the quantitative data driving our understanding of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The development of pyrazine-containing GluN2A antagonists has been significantly advanced by systematic modifications to their chemical structures. A key scaffold is exemplified by TCN-201 and its more recent analogs, MPX-004 and MPX-007.[1][2][5][7][8] These compounds act as negative allosteric modulators, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[4][9]
The following tables summarize the quantitative SAR data for key pyrazine-containing GluN2A antagonists, highlighting the impact of different chemical modifications on their potency and selectivity.
| Compound | Structure | GluN1/GluN2A IC50 (nM) | GluN1/GluN2B IC50 (nM) | Selectivity (fold vs. GluN2B) | Reference |
| TCN-201 | Structure not available in search results | Submicromolar potency | >50,000 | >50 | [5] |
| This compound | 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | 79 (HEK cells), 198 (Oocytes) | No inhibition | >100 | [7] |
| MPX-007 | 5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | 27 (HEK cells), 143 (Oocytes) | No inhibition | >100 | [7] |
| ST3 | Structure based on ACEPC scaffold | 52 (Ki) | 782 (Ki) | 15 | [6][10] |
Key SAR Insights:
-
Central Pyrazine Core: The pyrazine ring is a critical component of this class of antagonists.
-
Linker Optimization: Modifications to the linker region between the distal halogenated aromatic ring and the central pyrazine nucleus have led to compounds with improved drug-like properties.[1]
-
Aromatic Substituents: The nature and position of substituents on the phenyl rings significantly influence potency and selectivity. For instance, the 3-halogen substituent on one of the aromatic rings is crucial for maintaining high potency.[9]
-
Thiazole Moiety: The replacement of a benzoylhydrazino moiety in earlier compounds with a (2-methylthiazol-5-yl)methylamino group in this compound and MPX-007 resulted in reduced glycine (B1666218) dependency and increased solubility and potency.[2]
Experimental Protocols
The characterization of pyrazine-containing GluN2A antagonists relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays cited in the literature.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels, including NMDA receptors, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. They are then injected with complementary RNAs (cRNAs) encoding the human or rat GluN1 and GluN2A subunits. The injected oocytes are incubated for 2-4 days to allow for robust receptor expression on the cell membrane.[11]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., BaCl2-containing solution to minimize Ca2+-activated chloride currents).
-
The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential (typically at -40 to -70 mV) and record the resulting current.[11]
-
NMDA receptor-mediated inward currents are activated by the application of a solution containing saturating concentrations of glutamate (B1630785) (e.g., 100 µM) and the co-agonist glycine (e.g., 10-100 µM).[11]
-
-
Antagonist Application: Once a stable baseline current is achieved, the pyrazine-containing antagonist is applied at various concentrations to the perfusion solution.
-
Data Analysis: The inhibition of the glutamate/glycine-evoked current by the antagonist is measured. The percentage of inhibition is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that produces 50% inhibition) is calculated.[11]
Whole-Cell Patch-Clamp Recordings in Mammalian Cells
This technique allows for the detailed study of ion channel function in a more physiologically relevant context, such as in cultured neurons or transfected cell lines (e.g., HEK293T cells).
Methodology:
-
Cell Preparation: HEK293T cells are cultured and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) using methods like calcium phosphate (B84403) precipitation.[8] To prevent excitotoxicity, the culture medium is often supplemented with NMDA receptor antagonists like D,L-2-amino-5-phosphonovalerate (APV) and 7-chlorokynurenic acid.[8]
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing the experimenter to control the intracellular solution and the membrane potential.[11]
-
An external solution containing glutamate and glycine is applied to elicit NMDA receptor currents. The antagonist is co-applied with the agonists at varying concentrations.[11][12]
-
-
Data Analysis: Similar to TEVC, the percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.[11][12]
Competitive Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., recombinant cell lines expressing GluN1/GluN2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[11]
-
Binding Assay: The isolated membranes are incubated with a specific radioligand for the NMDA receptor (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled pyrazine-containing antagonist. The incubation is allowed to proceed until equilibrium is reached.[11]
-
Separation and Detection: The mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[11]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing antagonist. This competition curve is used to calculate the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving GluN2A-containing NMDA receptors and a typical experimental workflow for antagonist characterization.
Caption: GluN2A-Containing NMDA Receptor Signaling Cascade.
Caption: Workflow for TEVC Electrophysiology.
Conclusion
The development of pyrazine-containing GluN2A-selective antagonists represents a significant advancement in the quest for novel therapeutics for neurological disorders. The detailed structure-activity relationships, guided by robust experimental protocols, have enabled the optimization of lead compounds to achieve high potency and selectivity. The compounds discussed in this guide, such as this compound and MPX-007, serve as powerful pharmacological tools to further probe the physiological and pathological roles of GluN2A-containing NMDA receptors.[7] Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of this promising class of molecules to facilitate their translation into clinical candidates.
References
- 1. Design, Synthesis, and Characterization of GluN2A Negative Allosteric Modulators Suitable for In Vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. GluN2A-NMDA receptor inhibition disinhibits the prefrontal cortex, reduces forced swim immobility, and impairs sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ADME Properties of MPX-004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-004, also known as 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] As a valuable pharmacological tool for studying the physiology of GluN2A-containing NMDA receptors, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for the design and interpretation of in vitro and in vivo studies.[1][4] This technical guide provides a comprehensive overview of the known in vitro ADME characteristics of this compound, including detailed experimental protocols and visual representations of key processes.
Physicochemical and In Vitro ADME Properties
The following table summarizes the key physicochemical and in vitro ADME properties of this compound.
| Parameter | Value | Reference |
| Calculated logP | 1.02 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Polar Surface Area (PSA) | 151 Ų | [1] |
| Aqueous Solubility | 12 µM | [1] |
| Human Liver Microsomal Stability (t½) | >30 min | [1] |
| MDCK Cell Permeability (Papp A-B) | 0.4 x 10⁻⁶ cm/s | [1] |
| MDCK Cell Permeability (Papp B-A) | 14.8 x 10⁻⁶ cm/s | [1] |
| MDCK Efflux Ratio (B-A/A-B) | 37 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Aqueous Solubility
Objective: To determine the concentration of this compound that remains in solution in a physiological buffer.
Methodology:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution into phosphate-buffered saline (PBS) at a final concentration exceeding the expected solubility.
-
Incubate the solution at room temperature with gentle agitation to allow it to reach equilibrium.
-
Separate any undissolved precipitate by filtration or centrifugation.
-
Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of this compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a potassium phosphate (B84403) buffer (pH 7.4).[1]
-
Add this compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.[1]
-
Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes).[1]
-
Quench the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the half-life (t½) from the rate of disappearance of the parent compound.[1]
Permeability in Madin-Darby Canine Kidney (MDCK) Cells
Objective: To evaluate the permeability of this compound across a cell monolayer and to assess its potential as a substrate for efflux transporters, such as P-glycoprotein (P-gp). The MDCK cell line used in the cited study was transfected with the human MDR1 gene, which encodes for P-gp.[4]
Methodology:
-
Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
For the apical-to-basolateral (A-B) permeability assessment, add this compound to the apical (upper) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (basolateral for A-B and apical for B-A).
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.[1][4]
Plasma Protein Binding (General Protocol)
Objective: To determine the extent to which this compound binds to plasma proteins. This is a critical parameter as generally only the unbound fraction of a drug is pharmacologically active. No specific data for this compound is publicly available. The following is a general protocol.
Methodology (Equilibrium Dialysis):
-
Prepare a semi-permeable membrane with a molecular weight cut-off that allows the passage of small molecules but retains large proteins.
-
Place plasma (human or other species of interest) on one side of the membrane and a protein-free buffer (e.g., PBS) on the other side.
-
Add this compound to the plasma-containing chamber.
-
Incubate the system at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
At equilibrium, collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Drug Transporter Interaction (General Protocol)
Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters. The high efflux ratio in MDCK-MDR1 cells suggests this compound is a P-gp substrate.[1][4] However, its interaction with other transporters has not been reported. The following is a general protocol for assessing transporter interactions.
Methodology (Vesicular Transport Assay):
-
Use membrane vesicles prepared from cells overexpressing a specific transporter of interest (e.g., BCRP, OATPs, OCTs).
-
To determine if this compound is a substrate, incubate the vesicles with a radiolabeled or fluorescently tagged form of this compound in the presence and absence of ATP (for ABC transporters).
-
Measure the uptake of this compound into the vesicles over time. ATP-dependent uptake indicates that this compound is a substrate of the transporter.
-
To determine if this compound is an inhibitor, incubate the vesicles with a known probe substrate for the transporter in the presence of varying concentrations of this compound.
-
Measure the uptake of the probe substrate. A decrease in probe substrate uptake with increasing concentrations of this compound indicates that it is an inhibitor of the transporter.
Visualizations
General Workflow for In Vitro ADME Assessment
Caption: A generalized workflow for the in vitro assessment of ADME properties of a test compound.
Mechanism of Action of this compound at the NMDA Receptor
Caption: this compound acts as a negative allosteric modulator of the GluN2A subunit of the NMDA receptor.
Discussion
The available in vitro ADME data for this compound provides valuable insights for researchers. The compound exhibits moderate aqueous solubility.[1] Its high stability in human liver microsomes suggests a low intrinsic clearance and potentially a long half-life in vivo.[1]
The permeability data from MDCK-MDR1 cells indicates that this compound has low passive permeability and is subject to active efflux, likely mediated by P-glycoprotein.[1][4] The high efflux ratio of 37 strongly suggests that this compound is a P-gp substrate, which could limit its ability to cross the blood-brain barrier.[1] This is consistent with its intended use as a pharmacological tool for in vitro studies or direct brain administration.[1]
It is important to note that data on plasma protein binding and interactions with other relevant drug transporters (e.g., BCRP, OATPs, OCTs) are not publicly available. These parameters can significantly influence the free drug concentration and tissue distribution, and their determination would provide a more complete ADME profile of this compound.
Conclusion
This compound is a valuable research tool with well-defined inhibitory activity at GluN2A-containing NMDA receptors. Its in vitro ADME profile is characterized by high metabolic stability and significant P-glycoprotein-mediated efflux. While further studies on plasma protein binding and a broader range of transporter interactions would be beneficial, the existing data provides a solid foundation for its application in neuroscience research.
References
- 1. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of allosteric N-methyl-d-aspartate receptor modulation by GluN2A-selective antagonists using pharmacological equilibrium modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
A Technical Guide to MPX-004: A Selective Antagonist of GluN2A-Mediated Calcium Responses
Issued for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of MPX-004, a novel pharmacological tool for the investigation of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The focus is on its inhibitory effects on GluN2A-mediated calcium responses, its selectivity, and the experimental protocols utilized for its characterization.
Introduction: The Role of GluN2A in NMDA Receptor Function
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its functional and pharmacological properties. The GluN2A subunit is the most abundant in the adult mammalian central nervous system, and genetic evidence has implicated GluN2A-containing receptors in various neuropsychiatric and developmental disorders, including autism, schizophrenia, and epilepsy.
The development of selective pharmacological probes is essential to dissect the specific physiological and pathological roles of GluN2A-containing NMDA receptors. This compound (5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide) has emerged as a potent and selective antagonist for this purpose, offering significant improvements over earlier compounds like TCN-201.
Mechanism of Action
This compound acts as a negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors. Structurally similar to its predecessor, TCN-201, this compound's mechanism is believed to involve the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. This allosteric binding reduces the efficacy of the co-agonist glycine (B1666218). The inhibitory potency of compounds in this class is sensitive to the concentration of extracellular glycine. However, this compound demonstrates less sensitivity to glycine concentration compared to TCN-201, retaining potent inhibitory activity even at high physiological glycine levels. This makes it a more robust tool for in vitro and ex vivo studies.
Quantitative Data Summary
The following tables summarize the potency, selectivity, and activity of this compound on native receptors.
Table 1: Potency of this compound and Comparators on GluN2A-Mediated Responses
| Compound | Assay System | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| This compound | HEK Cells (hGluN2A) | IC₅₀ | 79 nM | |
| Xenopus Oocytes (hGluN1/hGluN2A) | IC₅₀ | 198 nM | ||
| MPX-007 | HEK Cells (hGluN2A) | IC₅₀ | 27 nM |
| TCN-201 | HEK Cells (hGluN2A) | % Max Inhibition | ~40% | |
Table 2: Selectivity of this compound for GluN2A over other GluN2 Subunits
| Subunit | Assay System | This compound Concentration | % Inhibition | Reference(s) |
|---|---|---|---|---|
| GluN2B | HEK Cells | Concentrations that completely inhibit GluN2A | No effect | |
| GluN2D | HEK Cells | Concentrations that completely inhibit GluN2A | No effect | |
| GluN2B | Xenopus Oocytes | 10 µM | Up to 8% | |
| GluN2C | Xenopus Oocytes | 10 µM | Up to 8% |
| GluN2D | Xenopus Oocytes | 10 µM | Up to 8% | |
Table 3: Effect of this compound on Native NMDA Receptors
| Preparation | Measurement | This compound Concentration | Result | Reference(s) |
|---|---|---|---|---|
| Rat Primary Pyramidal Neurons | Whole-cell current | Maximal | ~30% inhibition | |
| Rat Hippocampal Slices (CA1) | NMDA Receptor fEPSP | 30 - 50 µM | ~60% inhibition | |
| WT Mouse Cortical Slices | NMDAR/AMPAR Ratio | 50 µM | ~30% reduction |
| GRIN2A KO Mouse Cortical Slices | NMDA Synaptic Currents | 50 µM | No effect | |
Table 4: Off-Target Binding Profile of this compound
| Target | Assay Type | This compound Concentration | % Inhibition | Reference(s) |
|---|---|---|---|---|
| 5-HT₁B | Antagonist Binding | 1 µM | 35% | |
| 5-HT₂A | Agonist Binding | 1 µM | 31% | |
| EP4 | Agonist Binding | 1 µM | 27% |
| AMPA Receptor | Synaptic Currents | 50 µM | No effect | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
This assay is used to determine the potency (IC₅₀) of compounds on specific NMDA receptor subtypes.
-
Cell Culture: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 alongside a specific GluN2 subunit (e.g., GluN2A, GluN2B, or GluN2D).
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8, which allows for the quantification of intracellular calcium concentration changes upon receptor activation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors, leading to calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescent microplate reader.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the vehicle control. A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to the Hill equation using software like GraphPad Prism.
This protocol assesses the effect of this compound on synaptic transmission in a more physiologically relevant brain tissue preparation.
-
Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of 3- to 4-week-old rats.
-
Incubation/Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Compound Application: Slices are transferred to a recording chamber and continuously perfused with aCSF. For the experimental group, this compound is added to the aCSF at desired concentrations (e.g., 30-50 µM) and incubated for at least 40 minutes to ensure tissue penetration.
-
Stimulation: A stimulating electrode is placed on the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Recording: A recording electrode in the CA1 stratum radiatum measures the field excitatory postsynaptic potentials (fEPSPs). To isolate the NMDA receptor-mediated component, recordings are typically performed in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF.
-
Data Analysis: The amplitude of the NMDA receptor-mediated fEPSP is measured before and after the application of this compound. The percentage of inhibition is calculated by comparing the response in the presence of the drug to the baseline response.
To confirm that the effects of this compound are specifically mediated by GluN2A-containing receptors, experiments are performed on tissue from mice lacking the gene for GluN2A (GRIN2A).
-
Slice Preparation: Cortical or hippocampal slices are prepared from adult wild-type (WT) and GRIN2A KO mice.
-
Incubation: Slices from both genotypes are incubated with either vehicle or a high concentration of this compound (e.g., 50 µM) for at least 40 minutes.
-
Recording: Whole-cell patch-clamp recordings or field potential recordings are used to measure NMDA receptor-mediated synaptic currents.
-
Analysis: The effect of this compound on NMDA currents in WT slices is compared to its effect in KO slices. A significant reduction of the current in WT but not in KO mice confirms that the drug's target is the GluN2A subunit.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. It effectively and completely blocks GluN2A-mediated calcium responses in heterologous expression systems and significantly inhibits the GluN2A-mediated component of synaptic currents in native neuronal preparations. Its selectivity was rigorously confirmed in experiments using GRIN2A knockout mice, where its inhibitory effects were absent. These characteristics, combined with improved potency and physicochemical properties over previous tools, establish this compound as an invaluable pharmacological agent for elucidating the precise roles of GluN2A-containing NMDA receptors in CNS function and disease.
The Pharmacology and Physiology of GluN2A-Containing NMDA Receptors: A Technical Guide to the Selective Antagonist MPX-004
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the physiology of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor and the utility of MPX-004 as a selective pharmacological tool. The document outlines the mechanism of action of this compound, summarizes its key pharmacological data, details common experimental protocols for its use, and illustrates the critical signaling pathways modulated by GluN2A activity.
Introduction to GluN2A and the Significance of this compound
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] Functional NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including channel kinetics and affinity for agonists and allosteric modulators.[2][3]
The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian central nervous system and is predominantly located at synaptic sites.[3] Synaptic GluN2A-containing NMDARs are critically implicated in neuroprotective, pro-survival signaling pathways.[4][5] Genetic and physiological evidence has linked dysregulation of GluN2A function to a range of neuropsychiatric and developmental disorders, including schizophrenia, autism, and childhood epilepsy.[3]
The development of subunit-selective pharmacological tools is crucial for dissecting the precise physiological roles of GluN2A and for exploring its therapeutic potential. This compound is a novel, potent, and highly selective antagonist for GluN2A-containing NMDARs, offering a significant advance for both basic research and drug development.[3][6][7]
Mechanism of Action of this compound
This compound is a pyrazine-containing compound that functions as a selective negative allosteric modulator (NAM) of GluN2A-containing NMDARs.[3] It exerts its inhibitory effect by binding to a modulatory site located at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. By binding to this allosteric site, this compound prevents the channel opening that normally follows the binding of the co-agonists glutamate (to GluN2A) and glycine (B1666218) (to GluN1), thereby inhibiting the influx of calcium (Ca²⁺) into the neuron.[8]
The mechanism is believed to be functionally competitive with the co-agonist glycine.[3] However, unlike some modulators, this compound can achieve a complete blockade of currents from both diheteromeric (GluN1/GluN2A) and triheteromeric (GluN1/GluN2A/GluN2B) receptors.[9] Notably, studies indicate that this compound does not alter the deactivation time constant (decay kinetics) of the NMDA receptor subtypes it inhibits.[9][10]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized across various experimental systems. The data below is summarized from key studies, primarily utilizing heterologous expression systems (HEK cells, Xenopus oocytes) and native neuronal preparations.
| Parameter | Receptor Subtype | System | Value | Reference |
| IC₅₀ | GluN1/GluN2A | HEK Cells (Ca²⁺ Flux Assay) | 79 nM | [3][6][7] |
| IC₅₀ | GluN1/GluN2A | Xenopus Oocytes (Electrophysiology) | 198 nM | [6] |
| Selectivity | GluN1/GluN2B | HEK Cells / Xenopus Oocytes | No significant inhibitory effect | [3][6][9] |
| Selectivity | GluN1/GluN2D | HEK Cells / Xenopus Oocytes | No significant inhibitory effect | [3][6] |
| Inhibition of Native Receptors | Total NMDA Current | Rat Pyramidal Neurons (Primary Culture) | ~30% inhibition | [3][7] |
| Inhibition of Native Receptors | NMDA-mediated fEPSP | Rat Hippocampal Slices | ~60% inhibition | [3][7] |
| Off-Target Binding (at 1 µM) | 5-HT₁B Antagonist Binding | CEREP-80 Panel | 35% inhibition | [6] |
| Off-Target Binding (at 1 µM) | 5-HT₂A Agonist Binding | CEREP-80 Panel | 31% inhibition | [6] |
| Off-Target Binding (at 1 µM) | EP4 Agonist Binding | CEREP-80 Panel | 27% inhibition | [6] |
Key Experimental Protocols
Characterization of this compound relies on a suite of established electrophysiological and cell-based assays. Detailed methodologies for the primary techniques are provided below.
Calcium Flux Assay in HEK293 Cells
This high-throughput method measures NMDAR activity by detecting changes in intracellular calcium concentration using a fluorescent indicator.
Methodology:
-
Cell Culture and Transfection:
-
Seed Human Embryonic Kidney (HEK293) cells in 96- or 384-well black-wall, clear-bottom plates. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin until 70-90% confluent.
-
Transfect cells with plasmids encoding the human GluN1 and GluN2A subunits (1:1 ratio) using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.[8]
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM, Fura-2) in a physiological salt solution (e.g., HBSS with 20 mM HEPES). Pluronic F-127 can be included to aid dye solubilization.[8]
-
Remove the culture medium and incubate cells with the loading buffer for 30-60 minutes at 37°C or room temperature.[8]
-
Gently wash the cells with HBSS to remove excess dye.[8]
-
-
Compound Application and Receptor Stimulation:
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[8]
-
Stimulate the NMDARs by adding a solution containing glutamate and glycine (e.g., final concentration of 100 µM glutamate, 10 µM glycine).[8]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence signal (Ex/Em ≈ 490/525 nm for Fluo-8) continuously for 1-3 minutes.[8]
-
Calculate the change in fluorescence (ΔF) relative to the baseline (F₀) and plot against the concentration of this compound to determine the IC₅₀ value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the detailed electrophysiological characterization of specific NMDAR subtypes expressed in a robust, isolated system.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for GluN1 and the desired GluN2 subunit (e.g., GluN2A, 2B, 2C, 2D) from linearized plasmid DNA.
-
Microinject the cRNA mixture into the cytoplasm of the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with a high molarity salt solution (e.g., 3M KCl).
-
Clamp the oocyte's membrane potential at a negative holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply a solution containing glutamate and glycine to activate the expressed NMDARs and record the resulting inward current.
-
To test this compound, co-apply the compound with the agonists at various concentrations.
-
Record currents in response to a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.
-
To confirm selectivity, repeat the experiment using oocytes expressing GluN2B, GluN2C, and GluN2D subunits.
-
Whole-Cell Patch-Clamp of Cultured Neurons
This method assesses the effect of this compound on NMDAR-mediated currents in a native cellular environment.
Methodology:
-
Cell Preparation:
-
Prepare primary cultures of neurons (e.g., rat cortical or hippocampal neurons) on glass coverslips. Allow neurons to mature in culture for 13-15 days.
-
-
Recording Configuration:
-
Transfer a coverslip to a recording chamber on an inverted microscope, continuously perfused with an external solution containing blockers for non-NMDAR currents (e.g., CNQX for AMPA receptors, picrotoxin (B1677862) for GABA-A receptors).
-
Obtain a high-resistance (>1 GΩ) seal between a glass micropipette (filled with an appropriate internal solution) and the membrane of a neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a negative holding potential.
-
-
Data Acquisition and Analysis:
-
Evoke NMDAR-mediated excitatory postsynaptic currents (EPSCs) by brief local application of NMDA and glycine.
-
Establish a stable baseline of evoked currents.
-
Perfuse the chamber with a solution containing this compound and record the resulting inhibition of the NMDA-evoked current.
-
Analyze the percentage of current inhibition to quantify the contribution of GluN2A-containing receptors to the total NMDA response.[3]
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This ex vivo technique measures the population-level synaptic response in brain tissue, providing insight into the role of GluN2A in synaptic transmission.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 400 µm thick transverse hippocampal slices) from rodents (e.g., 3-4 week old rats) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in a holding chamber for at least 1 hour.[11]
-
-
Recording:
-
Transfer a slice to a submersion recording chamber perfused with heated (32°C), oxygenated aCSF containing blockers for non-NMDARs.
-
Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals in the hippocampus).[11]
-
Place a recording electrode in the dendritic field where these afferents terminate (e.g., stratum radiatum of CA1) to record the fEPSP.[11]
-
-
Data Acquisition and Analysis:
-
Deliver electrical pulses to the stimulating electrode to evoke fEPSPs. Adjust stimulus intensity to elicit a response of ~50% of the maximum amplitude.
-
Record a stable baseline of fEPSPs for 15-20 minutes.
-
Apply this compound via the perfusion solution at various concentrations.
-
Record the change in the fEPSP slope over time to determine the concentration-dependent inhibition by this compound.[3][7]
-
GluN2A Signaling Pathways and Modulation by this compound
Activation of synaptic GluN2A-containing NMDARs initiates several key intracellular signaling cascades that are generally associated with pro-survival and plasticity-promoting cellular functions. By selectively blocking these receptors, this compound serves as a tool to investigate and modulate these pathways.
The influx of Ca²⁺ through the GluN2A-NMDAR channel is the primary initiating event. This leads to the activation of calcium-dependent enzymes and signaling molecules, including:
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A critical kinase for synaptic plasticity, particularly long-term potentiation (LTP).[2]
-
Ras-GRF2/ERK Pathway: Activation of the Ras/extracellular signal-regulated kinase (ERK) pathway, which is a mitogen-activated protein kinase (MAPK) cascade, can lead to changes in gene expression.[1]
-
CREB (cAMP response element-binding protein): A transcription factor that, once phosphorylated, translocates to the nucleus to promote the expression of pro-survival genes.[4]
-
BDNF (Brain-Derived Neurotrophic Factor): A key target gene of CREB. BDNF is a neurotrophin that promotes neuronal survival, growth, and synaptic plasticity.[4] There is also evidence for a feedback loop where BDNF, acting through its TrkB receptor, can regulate the synaptic expression of GluN2A.[12]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation.[1][5]
By inhibiting the initial Ca²⁺ influx through GluN2A-containing receptors, this compound is expected to downregulate these neuroprotective and plasticity-related signaling cascades.
Conclusion
This compound represents a high-value pharmacological tool for the scientific community. Its potency and selectivity for GluN2A-containing NMDA receptors allow for the precise dissection of this subunit's role in complex neurophysiological processes. The data and protocols summarized in this guide provide a framework for researchers and drug developers to effectively utilize this compound in studies ranging from basic synaptic function to the exploration of novel therapeutic strategies for neurological and psychiatric disorders. The ability to selectively inhibit GluN2A-mediated signaling opens new avenues for understanding and potentially treating conditions linked to its dysfunction.
References
- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDARs Adapt to Neurotoxic HIV Protein Tat Downstream of a GluN2A–Ubiquitin Ligase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Activation of Synaptic NMDA Receptors by Action Potential-Dependent Release of Transmitter during Hypoxia Impairs Recovery of Synaptic Transmission on Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Role of GluN2A in Neuropsychiatric Disorders: A Technical Guide to Research Using MPX-004
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, and its dysfunction has been implicated in a range of neuropsychiatric disorders. The GluN2A subunit of the NMDA receptor, in particular, has emerged as a key area of investigation due to its specific expression patterns and functional roles in synaptic plasticity. This technical guide provides a comprehensive overview of the role of GluN2A in neuropsychiatric disorders and details the use of MPX-004, a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors, as a research tool. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate further research in this promising therapeutic area.
Introduction: The GluN2A Subunit as a Therapeutic Target
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A-D), with GluN2A and GluN2B being the most abundant in the adult mammalian brain.[1][2]
The composition of NMDA receptors, specifically the type of GluN2 subunit, dictates their physiological and pharmacological properties. GluN2A-containing receptors are predominantly found at synaptic sites and are associated with mature synapses, while GluN2B-containing receptors are more prevalent at extrasynaptic locations and during early development.[1] Growing evidence from genetic and physiological studies implicates the dysfunction of GluN2A-containing NMDA receptors in the pathophysiology of several neuropsychiatric and developmental disorders, including schizophrenia, autism spectrum disorder (ASD), childhood epilepsy, and Rett Syndrome.[3][4] This makes the GluN2A subunit a compelling target for the development of novel therapeutics.
This compound is a novel pyrazine-containing antagonist that is highly selective for GluN2A-containing NMDA receptors.[3][4] It acts as a negative allosteric modulator, offering a valuable pharmacological tool to probe the physiological and pathological roles of GluN2A.[5] This guide will delve into the specifics of using this compound to investigate the function of GluN2A in the context of neuropsychiatric disorders.
This compound: A Selective GluN2A Negative Allosteric Modulator
This compound, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective inhibitor of GluN2A-containing NMDA receptors.[3] Its mechanism of action is believed to be similar to its structural analog, TCN-201, which acts as a functionally competitive antagonist with glycine (B1666218) at the GluN1 subunit, thereby inhibiting receptor function.[3][5]
Potency and Selectivity
This compound exhibits high potency for GluN2A-containing NMDA receptors with notable selectivity over other GluN2 subunits. The following tables summarize the quantitative data from various in vitro and ex vivo studies.
Table 1: In Vitro Potency of this compound
| Experimental System | Receptor Subtype | IC50 | Reference(s) |
| HEK Cells (Ca2+ Assay) | GluN2A | 79 nM | [3][6] |
| Xenopus Oocytes (TEVC) | GluN1/GluN2A | 198 ± 17 nM | [3] |
| Rat Hippocampal Slices (fEPSP) | Native NMDA Receptors | 3.4 µM | [3] |
Table 2: Selectivity of this compound Against Other GluN2 Subunits
| Experimental System | Receptor Subtype | Effect of this compound | Reference(s) |
| HEK Cells (Ca2+ Assay) | GluN2B, GluN2D | No inhibitory effect | [3][6] |
| Xenopus Oocytes (TEVC) | GluN1/GluN2B, C, or D | Weak inhibition (up to 8%) at 10 µM | [3] |
Table 3: Inhibition of Native NMDA Receptor Currents by this compound
| Preparation | Measured Response | Inhibition by this compound | Reference(s) |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell current | ~30% | [3][4] |
| Rat Hippocampal Slices | NMDA receptor-mediated EPSP | ~60% | [3][4] |
| Cortical Slices from GRIN2A Knockout Mice | NMDA receptor-mediated synaptic currents | No inhibitory effect | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study GluN2A function.
HEK Cell Calcium Imaging Assay
This assay measures the influx of calcium through NMDA receptors in response to agonist stimulation and its inhibition by this compound.
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GluN1 and GluN2A subunits in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
The day before the assay, seed the cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological saline solution like Hanks' Balanced Salt Solution (HBSS).
-
Wash the cells with HBSS and then incubate them with the dye loading buffer for approximately 1 hour at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
-
Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations.
-
Prepare an agonist solution containing glutamate and glycine (e.g., 3 µM each) in HBSS.[3]
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader with kinetic reading capabilities.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the respective wells.
-
After a short incubation period, add the agonist solution to all wells.
-
Record the change in fluorescence over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).
-
Plot the concentration-response curve and determine the IC50 value using a suitable pharmacological software.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel currents in oocytes expressing specific NMDA receptor subunits.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Prepare complementary RNA (cRNA) for the human GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2B, etc.).
-
Inject the cRNA into the oocytes and incubate them for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply an agonist solution containing glutamate and glycine to elicit an inward current.
-
To determine the IC50, co-apply increasing concentrations of this compound (e.g., from 10 nM to 10 µM) with the agonist solution.[3]
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the control response and plot the concentration-inhibition curve to calculate the IC50.
-
Rat Hippocampal Slice Electrophysiology
This ex vivo preparation allows for the study of synaptic transmission in a more intact neural circuit.
-
Slice Preparation:
-
Anesthetize and decapitate a 3- to 4-week-old rat.[3]
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and low Mg2+.
-
Evoke fEPSPs by stimulating the Schaffer collaterals.
-
Establish a stable baseline recording.
-
Bath-apply this compound at various concentrations (e.g., 100 nM to 50 µM) and record the change in the fEPSP amplitude.[3]
-
-
Data Analysis:
-
Measure the fEPSP slope or amplitude.
-
Express the data as a percentage of the baseline and plot the time course of inhibition.
-
Construct a concentration-response curve to determine the IC50 of this compound.
-
Role of GluN2A in Neuropsychiatric Disorders and the Rationale for this compound Research
Dysregulation of GluN2A-containing NMDA receptors is increasingly recognized as a contributing factor to the pathophysiology of various neuropsychiatric disorders.
-
Schizophrenia: Genetic studies have identified associations between variations in the GRIN2A gene (which encodes the GluN2A subunit) and an increased risk for schizophrenia.[7] The "glutamate hypothesis" of schizophrenia posits that hypofunction of NMDA receptors contributes to the cognitive and negative symptoms of the disorder.[8] this compound can be used to investigate the specific contribution of GluN2A hypofunction to schizophrenia-like phenotypes in animal models.
-
Autism Spectrum Disorder (ASD): Mutations in GRIN2A have also been linked to ASD.[9] The balance between GluN2A and GluN2B signaling is crucial for proper synaptic development and function, and disruptions in this balance are thought to contribute to the synaptic deficits observed in ASD.[10] Research with this compound can help elucidate the consequences of altered GluN2A signaling on social behavior and repetitive behaviors in ASD models.
-
Epilepsy: Certain mutations in the GRIN2A gene are strongly associated with childhood epilepsy and aphasia syndromes. These mutations can lead to either gain- or loss-of-function of the NMDA receptor, highlighting the importance of tightly regulated GluN2A activity. This compound can be utilized to explore how modulating GluN2A activity affects neuronal hyperexcitability in models of epilepsy.
Conclusion
This compound is a highly valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in both normal physiology and in the context of neuropsychiatric disorders. Its potency and selectivity allow for the precise dissection of GluN2A-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the GluN2A subunit for the treatment of conditions such as schizophrenia, autism spectrum disorder, and epilepsy. Future studies utilizing this compound and similar compounds will be instrumental in advancing our understanding of these complex disorders and in the development of novel, targeted therapies.
References
- 1. medindia.net [medindia.net]
- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 7. GRIN2A and Schizophrenia: Scientific Evidence and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted NMDA Receptor Interventions for Autism: Developmentally Determined Expression of GluN2B and GluN2A-Containing Receptors and Balanced Allosteric Modulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Profile of MPX-004: A Selective Modulator of GluN2A-Containing NMDA Receptors for Investigating Neurodevelopmental Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function, particularly involving the GluN2A subunit, has been genetically and physiologically linked to a range of neurodevelopmental disorders, including autism spectrum disorder, schizophrenia, and childhood epilepsy.[1][2][3][4] The development of pharmacological tools that can selectively target specific NMDA receptor subtypes is therefore crucial for dissecting their physiological roles and exploring their therapeutic potential.
This technical guide provides a comprehensive overview of the preclinical data for MPX-004, a novel, potent, and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[1][2][3] As a research tool, this compound offers high selectivity for the GluN2A subunit, enabling the precise investigation of its contribution to synaptic function and its involvement in pathological states associated with neurodevelopmental disorders. This document summarizes the quantitative data from key experiments, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and experimental workflows. It is important to note that this compound is a preclinical research compound and is distinct from clinical-stage molecules with similar nomenclature.
Mechanism of Action
This compound is a pyrazine-containing compound that acts as a negative allosteric modulator of NMDA receptors.[1][2] Its mechanism involves selective binding to an allosteric site on GluN2A-containing receptors, which in turn inhibits receptor activation.[5] Structurally similar to the earlier compound TCN-201, this compound's mechanism is believed to be functionally competitive with the co-agonist glycine.[1][2] By stabilizing the glycine-unbound state of the GluN1 subunit, it reduces the receptor's response to glutamate (B1630785), thereby inhibiting calcium influx, a critical process for synaptic signaling.[5][6][7]
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified across a range of in vitro and ex vivo models. The following tables summarize these key findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Receptor Subtype | Agonists | IC₅₀ Value | Reference |
| HEK Cell Calcium Flux | GluN1/GluN2A | Glutamate (3 µM) + Glycine (3 µM) | 79 nM | [1][8][9] |
| HEK Cell Calcium Flux | GluN1/GluN2B | Glutamate (3 µM) + Glycine (3 µM) | >10 µM (>6.5% inhibition) | [8] |
| HEK Cell Calcium Flux | GluN1/GluN2D | Glutamate (3 µM) + Glycine (3 µM) | >10 µM (>6.5% inhibition) | [8] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2A | Glutamate + Glycine | 198 ± 17 nM | [8] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2B | Glutamate + Glycine | >30 µM | [3] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2C | Glutamate + Glycine | >30 µM | [3] |
| Xenopus Oocyte Electrophysiology | GluN1/GluN2D | Glutamate + Glycine | >30 µM | [3] |
Table 2: Activity of this compound in Native Neuronal Preparations
| Preparation | Assay Type | Measurement | This compound Effect | Reference |
| Rat Primary Cortical Neurons | Whole-cell Patch Clamp | NMDA-evoked current | ~30% inhibition at maximal concentrations | [2][3][8] |
| Rat Hippocampal Slices (CA1) | Field EPSP Recording | NMDA receptor-mediated fEPSP | ~60% inhibition at 30-50 µM (IC₅₀ = 3.4 µM) | [1][8][10] |
| Mouse Visual Cortex Slices (WT) | Synaptic Current Recording | NMDAR/AMPAR Ratio | Significant reduction | [2] |
| Mouse Visual Cortex Slices (GRIN2A KO) | Synaptic Current Recording | NMDAR/AMPAR Ratio | No significant effect | [2][8] |
| Fragile X Mouse Model (FXS) Neurons | NMDAR-mediated EPSC | Peak Amplitude | ~40% reduction | [11] |
| Wild-Type (WT) Neurons | NMDAR-mediated EPSC | Peak Amplitude | ~27% reduction | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used in the evaluation of this compound.
Heterologous Expression and Calcium Flux Assays in HEK Cells
This assay provides a high-throughput method to assess the potency and selectivity of compounds on specific NMDA receptor subtypes.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with plasmids encoding the human GluN1 and various GluN2 (A, B, C, or D) subunits. Cells are cultured in standard media (e.g., DMEM with 10% FBS) and induced to express the receptors prior to the assay.[8]
-
Assay Preparation: On the day of the assay, cells are plated in 384-well plates. The growth medium is replaced with an assay buffer containing a fluorescent calcium indicator (e.g., Fluo-8).
-
Compound Application and Signal Detection: this compound is added at various concentrations and incubated. The plate is then placed in a fluorescent imaging plate reader (FLIPR). A solution containing NMDA receptor agonists (e.g., 3 µM glutamate and 3 µM glycine) is added to stimulate the receptors.
-
Data Analysis: The resulting increase in intracellular calcium, detected as a change in fluorescence, is measured. The response in the presence of this compound is compared to the control response to determine the percent inhibition. IC₅₀ curves are generated by fitting the concentration-response data to the Hill equation.[9]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC in Xenopus oocytes is a gold-standard electrophysiological method for confirming the activity and selectivity of ion channel modulators.
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs. They are then injected with complementary RNA (cRNA) encoding for human GluN1 and GluN2 subunits and incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard recording solution. Two microelectrodes, filled with a high-molarity salt solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (e.g., -40 mV).
-
Data Acquisition: NMDA receptor-mediated currents are evoked by applying glutamate and glycine. The inhibitory effect of this compound is determined by co-applying the compound with the agonists at a range of concentrations.
-
Analysis: The peak current response at each concentration of this compound is measured and normalized to the control response to generate concentration-inhibition curves and calculate IC₅₀ values.[8][12]
Electrophysiology in Brain Slices
This ex vivo preparation allows for the study of drug effects on native receptors within a relatively intact synaptic architecture.
-
Slice Preparation: Rodents (e.g., 3- to 4-week-old rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Hippocampal or cortical slices (typically 300-400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF.[8]
-
Field Potential Recording: A slice is transferred to a recording chamber and continuously perfused with aCSF. To isolate NMDA receptor-mediated currents, the solution typically contains antagonists for AMPA and GABA receptors. A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in a dendritic field (e.g., stratum radiatum of CA1) to measure field excitatory postsynaptic potentials (fEPSPs).
-
Pharmacological Testing: After establishing a stable baseline fEPSP, this compound is bath-applied at various concentrations. The change in the fEPSP amplitude or area is recorded over time.
-
Data Analysis: The magnitude of fEPSP inhibition is calculated relative to the pre-drug baseline. This data is used to determine the potency (IC₅₀) and efficacy of this compound on native NMDA receptors.[8][10]
Conclusion
This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. The data generated from a suite of in vitro and ex vivo assays consistently demonstrate its ability to inhibit GluN2A-mediated currents with nanomolar potency in recombinant systems and to effectively modulate native receptor function in neuronal circuits.[1][8] The lack of activity at other NMDA receptor subtypes underscores its value as a precise pharmacological tool.[8]
The confirmation of its selectivity in GRIN2A knockout mouse models further validates its utility for isolating the contribution of GluN2A-containing receptors to synaptic transmission and plasticity.[2][8] While its physicochemical properties suggest limited brain penetration, making it best suited for in vitro applications or direct central administration, this compound remains an invaluable probe for fundamental research.[1] For drug development professionals and researchers, this compound provides a benchmark for GluN2A-selective antagonism and a critical tool for investigating the complex role of this receptor subtype in the pathophysiology of neurodevelopmental disorders.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 6. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
In-Depth Technical Guide: MPX-004, a Selective GluN2A Subunit Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MPX-004, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a novel pyrazine-containing compound.[1][2] Its development was aimed at providing a selective pharmacological tool to investigate the physiological and pathological roles of GluN2A-containing NMDA receptors.[1][2]
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound

A summary of the key chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | [1] |
| Molecular Formula | C17H15ClFN5O3S2 | [1] |
| Molecular Weight | 455.91 g/mol | [1] |
| SMILES | O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3 | [3][4] |
| InChI | InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25) | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Biological Properties
This compound is a selective negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The diverse GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.
This compound binds to a site on the GluN2A subunit, distinct from the glutamate or glycine (B1666218) binding sites, to allosterically inhibit receptor activation.[5] This selective antagonism of GluN2A-containing receptors makes this compound a valuable tool for dissecting the specific roles of this receptor subtype in various neurological processes and diseases.
Potency and Selectivity
The inhibitory potency of this compound has been characterized in various experimental systems, as summarized in Table 2.
| Assay System | Parameter | Value | Reference |
| HEK cells expressing human GluN1/GluN2A | IC50 | 79 nM | [2][3] |
| Xenopus oocytes expressing human GluN1/GluN2A | IC50 | 198 nM | [3] |
| Rat hippocampal slices (NMDA receptor-mediated fEPSPs) | IC50 | 3.4 µM |
This compound exhibits high selectivity for GluN2A over other GluN2 subunits. At concentrations that completely inhibit GluN2A-containing receptors, it shows no significant inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[2][3] In Xenopus oocytes, 10 µM this compound only weakly inhibits currents from receptors containing GluN2B, GluN2C, or GluN2D subunits (up to 8% inhibition).[3]
Signaling Pathway Modulation
This compound modulates the NMDA receptor signaling pathway by specifically targeting GluN2A-containing receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor normally leads to the opening of its ion channel, allowing the influx of Ca2+ and Na+. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. This compound, by binding to an allosteric site on the GluN2A subunit, prevents this channel opening, thereby dampening the downstream signaling cascade specifically in neurons expressing GluN2A-containing NMDA receptors.
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described by Volkmann et al. (2016). While the full experimental details from the original publication are not provided here, the synthesis generally involves the coupling of key intermediates to construct the final molecule. The synthesis is based on the scaffold of a previous GluN2A-selective NAM, TCN-201.
In Vitro Assays
This assay is used to determine the potency of this compound in inhibiting GluN2A-containing NMDA receptors expressed in a heterologous system.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding human GluN1 and GluN2A subunits.
Assay Procedure:
-
Transfected cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
NMDA receptor activation is initiated by the addition of glutamate and glycine.
-
The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro calcium influx assay.
This technique provides a more direct measure of the effect of this compound on NMDA receptor ion channel function.
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer.
-
The oocyte is impaled with two electrodes (voltage and current).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
The effect of this compound is determined by co-applying it with the agonists at various concentrations.
-
The inhibition of the current amplitude is measured, and IC50 values are calculated.
Ex Vivo Assay: Electrophysiology in Rat Hippocampal Slices
This assay assesses the activity of this compound on native NMDA receptors in a brain tissue preparation.
Slice Preparation:
-
Acute hippocampal slices are prepared from the brains of young adult rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
A recording electrode is placed in the stratum radiatum of the CA1 region, and a stimulating electrode is placed in the Schaffer collateral pathway.
-
fEPSPs are evoked by electrical stimulation.
-
The NMDA receptor-mediated component of the fEPSP is isolated pharmacologically (e.g., by blocking AMPA receptors).
-
A stable baseline of NMDA receptor-mediated fEPSPs is established.
-
Slices are perfused with aCSF containing different concentrations of this compound.
-
The reduction in the fEPSP slope or amplitude is measured to determine the inhibitory effect of this compound.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its well-characterized chemical and biological properties, along with the availability of detailed experimental protocols, make it an invaluable pharmacological tool for researchers in neuroscience and drug discovery. The selectivity of this compound allows for the precise investigation of the roles of the GluN2A subunit in synaptic function and its implications in various neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volkmann RA et al. (2016), this compound and MPX-007: New Pharmacological Tools ... - Paper [xenbase.org]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: MPX-004 for HEK Cell-Based Assays
Introduction
MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Due to its high selectivity, this compound is a valuable pharmacological tool for investigating the specific physiological and pathological roles of GluN2A-containing NMDA receptors.[3][4] Human Embryonic Kidney 293 (HEK293) cells are a robust and reliable platform for studying the activity of specific ion channel subunits, like GluN2A, in a controlled in vitro environment. These application notes provide a detailed protocol for utilizing this compound in a HEK cell-based calcium influx assay to determine its potency and selectivity.
Mechanism of Action: this compound Antagonism of NMDA Receptors
NMDA receptors are ligand-gated ion channels that, upon co-activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, permit the influx of cations, most notably Ca²⁺, into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades. This compound exerts its effect by specifically binding to and inhibiting GluN2A-containing NMDA receptors, thereby blocking this ion flow.[1][5]
Quantitative Data Summary
This compound demonstrates high potency for GluN2A-containing NMDA receptors expressed in HEK cells, with an IC₅₀ of 79 nM.[1][2] It shows excellent selectivity, as it does not inhibit GluN2B or GluN2D receptors at concentrations that completely block GluN2A activity.[3][5] The table below summarizes the inhibitory potency of this compound and related compounds in HEK cell-based calcium response assays.
| Compound | Target Subunit | Agonist(s) | Agonist Conc. | IC₅₀ (nM) | Max Inhibition |
| This compound | GluN2A | Glutamate + Glycine | 3 µM each | 79 | ~100% |
| This compound | GluN2B | Glutamate + Glycine | 3 µM each | No Inhibition | N/A |
| This compound | GluN2D | Glutamate + Glycine | 3 µM each | No Inhibition | N/A |
| MPX-007 | GluN2A | Glutamate + Glycine | 3 µM each | 27 | ~100% |
| TCN-201 | GluN2A | Glutamate + Glycine | 3 µM each | N/A | ~40% |
| Data compiled from multiple sources.[1][5][6] |
Experimental Protocols
Protocol 1: Calcium Influx Assay Using Fluo-8 Dye
This protocol details a 384-well plate-based assay to measure the inhibitory effect of this compound on NMDA receptor activation in HEK cells stably expressing human GluN1 and GluN2A subunits.[5] Receptor activity is quantified by measuring the increase in intracellular calcium (Ca²⁺) using the fluorescent indicator Fluo-8.[7]
A. Materials
-
Cells: HEK293 cells stably expressing human GluN1/GluN2A subunits.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.
-
Reagents:
-
This compound
-
L-Glutamate
-
Glycine
-
Fluo-8 AM calcium indicator dye
-
DMSO (vehicle)
-
B. Cell Preparation
-
Culture HEK-GluN2A cells in T75 flasks at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of medium.[8]
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
C. Assay Procedure
-
Dye Loading: Prepare a Fluo-8 AM loading solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 30 µM to generate a full dose-response curve.[9] Include a vehicle control (DMSO).
-
Compound Addition: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Agonist Preparation: Prepare a stock solution of Glutamate and Glycine in assay buffer. The final concentration in the well should be 3 µM for each.[5][6]
-
Fluorescence Reading:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a plate reader equipped with an injector.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the agonist solution into each well.
-
Immediately begin measuring the fluorescence intensity every second for at least 2-3 minutes. The peak fluorescence indicates the Ca²⁺ influx.
-
D. Data Analysis
-
Determine the maximum fluorescence peak for each well after agonist addition.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [Signal(Compound) - Signal(Baseline)] / [Signal(Vehicle) - Signal(Baseline)])
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (Hill equation) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Application Notes and Protocols for MPX-004 in Xenopus Oocyte Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] This high degree of selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in various neurological and psychiatric disorders.[2][3] The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the pharmacology of ion channels due to their large size, efficient protein expression, and low levels of endogenous receptor activity.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in two-electrode voltage clamp (TEVC) electrophysiology experiments with Xenopus oocytes expressing recombinant NMDA receptors. The provided methodologies and data will enable researchers to effectively study the inhibitory effects of this compound on GluN2A-containing NMDA receptors.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various NMDA receptor subtypes expressed in Xenopus oocytes.
| Receptor Subtype | Compound | IC50 (nM) | Percent Inhibition at 10 µM | Number of Oocytes (n) | Reference |
| GluN1/GluN2A | This compound | 198 ± 17 | Not specified | 12 | [2] |
| GluN1/GluN2B | This compound | > 30,000 | ~8% | 4-12 | [2] |
| GluN1/GluN2C | This compound | > 30,000 | ~8% | 4-12 | [2] |
| GluN1/GluN2D | This compound | > 30,000 | ~8% | 4-12 | [2] |
| Parameter | Description | Value | Reference |
| Glycine (B1666218) Sensitivity | The inhibitory potency of this compound is influenced by the concentration of the co-agonist glycine. The IC50 value increases with higher glycine concentrations. | The IC50 increases by 3.8-fold when the glycine concentration is raised from 3 µM to 30 µM. | [7] |
| Selectivity | This compound exhibits high selectivity for GluN2A-containing receptors over other NMDA receptor subtypes. | At least 150-fold selective for GluN2A over GluN2B, C, and D subtypes. | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors. The binding of the primary agonist, glutamate, to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for channel opening. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream signaling cascades involved in synaptic transmission and plasticity. This compound is thought to bind to the interface between the GluN1 and GluN2A ligand-binding domains, stabilizing a conformation that reduces the affinity for glycine and thereby prevents channel gating.[2][7][8] This inhibitory effect is, therefore, sensitive to the concentration of extracellular glycine.[7]
Caption: this compound inhibitory pathway at the GluN2A-containing NMDA receptor.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).
-
Defolliculation: Gently tease the ovarian lobes into smaller clumps. Incubate the oocytes in a collagenase solution (e.g., 2 mg/mL in OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Washing and Selection: Thoroughly wash the defolliculated oocytes with ND96 solution to remove any remaining collagenase and cellular debris. Manually select healthy stage V-VI oocytes, which are characterized by their large size and distinct animal (dark) and vegetal (light) poles.
-
Incubation: Incubate the selected oocytes at 16-18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmids containing the cDNAs for human GluN1 and GluN2A (or other GluN2 subunits) using appropriate restriction enzymes. Synthesize capped cRNAs using an in vitro transcription kit.
-
cRNA Mixture: Prepare a mixture of GluN1 and GluN2A cRNAs at a 1:1 ratio (or an optimized ratio determined empirically) at a final concentration of 1 µg/µL.
-
Microinjection: Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is designed to measure the ion currents flowing through the expressed NMDA receptors in response to agonist application and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Application of MPX-004 in Rat Hippocampal Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-004 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors in synaptic transmission and plasticity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in rat hippocampal slice preparations, based on established research.
This compound, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, offers a significant advantage over less selective NMDA receptor antagonists, allowing for the specific dissection of GluN2A-mediated currents.[1][3] In rat hippocampal slices, this compound has been shown to cause a concentration-dependent reduction of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[1][3][4]
Mechanism of Action
This compound acts as a negative allosteric modulator at the GluN2A subunit of the NMDA receptor.[5] Its mechanism is thought to be similar to that of TCN-201, involving the modulation of the glycine (B1666218) binding site on the GluN1 subunit, thereby functionally antagonizing receptor activation.[1][3][6] This allosteric modulation allows for a fine-tuned inhibition of a specific subset of NMDA receptors.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell/Tissue Type | Value | Reference |
| IC₅₀ (GluN2A inhibition) | HEK cells | 79 nM | [1][2][3][4] |
| IC₅₀ (GluN2A inhibition) | Xenopus oocytes (human GluN1/GluN2A) | 198 nM | [4] |
| Maximal Inhibition (NMDA-mediated fEPSP) | Rat Hippocampal Slices (CA1) | ~60% | [1][3][7] |
| IC₅₀ (fEPSP inhibition) | Rat Hippocampal Slices (CA1) | 3.4 µM | [1] |
| Inhibition of whole-cell NMDA current | Rat Cortical Pyramidal Neurons | ~30% | [1][3][7] |
Table 2: Selectivity of this compound
| Receptor Subunit | Effect | Note | Reference |
| GluN2B | No inhibitory effect at concentrations that completely inhibit GluN2A | Highly selective for GluN2A over GluN2B. | [1][2][3][4] |
| GluN2D | No inhibitory effect at concentrations that completely inhibit GluN2A | Highly selective for GluN2A over GluN2D. | [1][2][3] |
| AMPA Receptors | No effect on AMPA receptor-mediated synaptic currents | Tested at 50 µM. | [1][3][7] |
Experimental Protocols
Protocol 1: Preparation of Acute Rat Hippocampal Slices
This protocol is standard for preparing viable hippocampal slices for electrophysiological recordings.
Materials:
-
Sprague-Dawley rats (3-4 weeks old)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF for incubation and recording
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Dissection tools
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus.
-
Section the hippocampus into 300-400 µm thick transverse slices using a vibratome in ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing standard aCSF saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs in the CA1 Region
This protocol details how to assess the effect of this compound on synaptic transmission.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF (recording solution)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in DMSO) and final dilutions in aCSF
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in low magnesium (e.g., 0.1 mM Mg²⁺) aCSF.
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
Prepare working concentrations of this compound by diluting the stock solution into the recording aCSF. It is recommended to test a range of concentrations in half-log increments (e.g., 100 nM to 50 µM).[1]
-
Bath-apply this compound at the desired concentration and record the fEPSP response for at least 40 minutes to allow for equilibration and to observe the maximal effect.[1]
-
Wash out the drug with standard recording aCSF to observe any reversal of the effect.
-
Analyze the data by measuring the slope or amplitude of the fEPSP and normalizing it to the pre-drug baseline.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a negative allosteric modulator of the GluN2A subunit.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for assessing this compound's effect on NMDA receptor-mediated fEPSPs.
Logical Relationship of this compound Selectivity
Caption: Pharmacological selectivity of this compound for NMDA receptor subunits.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Inhibiting GluN2A-Mediated fEPSPs with MPX-004
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-004 is a potent and selective antagonist of NMDA receptors (NMDARs) containing the GluN2A subunit.[1][2][3] This selectivity allows for the targeted investigation of the physiological and pathological roles of GluN2A-containing NMDARs in synaptic transmission and plasticity.[1][3][4] These application notes provide detailed protocols for utilizing this compound to specifically inhibit GluN2A-mediated field excitatory postsynaptic potentials (fEPSPs) in brain slice electrophysiology experiments.
This compound acts as a negative allosteric modulator, and its inhibitory effect is sensitive to the concentration of the co-agonist glycine (B1666218).[5] Structurally similar to TCN-201, this compound's mechanism of action is likely functionally competitive with glycine.[1][6] However, it maintains its potency even at high physiological glycine concentrations.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/Preparation | Value | Reference |
| IC50 (GluN2A inhibition) | HEK cells | 79 nM | [1][2][6] |
| IC50 (GluN2A inhibition) | Xenopus oocytes | 198 ± 17 nM | [1][7] |
| IC50 (fEPSP inhibition) | Rat hippocampal slices (CA1) | 3.4 µM | [1][7] |
| Maximal Inhibition of fEPSPs | Rat hippocampal slices (CA1) | ~60% | [1][4][6] |
Table 2: Selectivity Profile of this compound
| Receptor Subunit | Effect | Concentration | Reference |
| GluN2B | No inhibitory effect | Concentrations that completely inhibit GluN2A | [1][2][6] |
| GluN2D | No inhibitory effect | Concentrations that completely inhibit GluN2A | [1][2][6] |
| GluN2B | Weak inhibition (~8%) | 10 µM | [2][8] |
| GluN2C | Weak inhibition (up to 8%) | 10 µM | [2] |
| AMPA Receptors | No effect on synaptic currents | 50 µM | [1][2] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GluN2A-containing NMDA receptor and its inhibition by this compound.
Diagram 2: Experimental Workflow for fEPSP Inhibition Assay
Caption: Experimental workflow for assessing the inhibitory effect of this compound on fEPSPs.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent brain slices.
Materials:
-
Rodent (e.g., 3-4 week old rat)[1]
-
Ice-cold cutting solution (see below)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): Sucrose 110, NaCl 60, NaHCO₃ 28, NaH₂PO₄ 1.25, KCl 3, MgSO₄ 7, CaCl₂ 0.5, Glucose 5, Sodium Ascorbate 0.6. Continuously bubbled with 95% O₂ / 5% CO₂.
-
aCSF (in mM): NaCl 124, KCl 3, NaH₂PO₄ 1.25, MgSO₄ 1, NaHCO₃ 26, CaCl₂ 2, Glucose 10. Continuously bubbled with 95% O₂ / 5% CO₂.
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 350-400 µm thickness) containing the hippocampus.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs
This protocol outlines the procedure for isolating and recording NMDAR-mediated fEPSPs and assessing the effect of this compound.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
aCSF
-
Stimulating electrode (e.g., concentric bipolar)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ)
-
Amplifier and data acquisition system
-
This compound stock solution (e.g., in DMSO)
-
NBQX (or CNQX) to block AMPA receptors
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at a constant flow rate (e.g., 2-3 mL/min) at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
To isolate the NMDA receptor-mediated component of the fEPSP, add an AMPA receptor antagonist (e.g., 10 µM NBQX) to the perfusion solution.[1] It is also common to use low Mg²⁺ aCSF to enhance the NMDAR response at resting membrane potential, though this was not specified in the primary this compound fEPSP protocol.
-
Deliver single voltage or current pulses (e.g., 50 µs duration) every 30 seconds to evoke fEPSPs.[1][4]
-
Determine the stimulus intensity that elicits a response of approximately 50% of the maximal fEPSP amplitude.
-
Record a stable baseline of NMDAR-mediated fEPSPs for at least 20-30 minutes.
-
Prepare the desired concentration of this compound by diluting the stock solution in aCSF. A concentration range of 100 nM to 30 µM can be used to generate a dose-response curve.[1][7] For significant inhibition, concentrations in the low micromolar range are effective.[1][7]
-
Switch the perfusion to the aCSF containing this compound.
-
Record the fEPSPs for at least 40 minutes to allow the drug to reach equilibrium and observe its inhibitory effect.[1][7]
-
(Optional) To test for reversibility, switch the perfusion back to the control aCSF (washout).
Data Analysis
-
Measure the initial slope or the amplitude of the fEPSP for each recorded response.
-
Normalize the fEPSP slope/amplitude during this compound application to the average of the baseline recording.
-
Plot the normalized fEPSP values over time to visualize the inhibitory effect of this compound.
-
To determine the IC50, plot the percent inhibition at a specific time point (e.g., 40 minutes) against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.
Concluding Remarks
This compound is a valuable pharmacological tool for the selective inhibition of GluN2A-containing NMDA receptors.[1][3][4] The protocols provided here offer a framework for investigating the role of these specific receptors in synaptic transmission using brain slice electrophysiology. Researchers should note that the optimal concentrations and incubation times may vary depending on the specific preparation and experimental conditions. It is recommended to perform initial dose-response experiments to determine the most effective concentration for a given study. The selectivity of this compound has been confirmed in GRIN2A knockout mice, where it showed no inhibitory effect on NMDAR-mediated synaptic currents.[1][4][6]
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 7. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 8. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NMDA Receptors with MPX-004
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][4] The diverse subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the NMDA receptor complex.[4] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3]
MPX-004 is a potent and selective antagonist of NMDA receptors containing the GluN2A subunit.[4][5][6][7] It offers a valuable pharmacological tool to investigate the specific roles of GluN2A-containing NMDA receptors in physiological and pathological processes.[4][5][7][8] These application notes provide detailed protocols for characterizing the effects of this compound on NMDA receptor function using common in vitro techniques.
Mechanism of Action
This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[9] Its mechanism is believed to be similar to that of TCN-201, which involves allosteric modulation of the glycine-binding site on the GluN1 subunit, thereby inhibiting receptor activity.[4][8][9] The inhibitory effect of this compound is sensitive to glycine (B1666218) concentration.[9]
Data Presentation
Table 1: Potency of this compound on NMDA Receptor Subtypes
| Cell Line | Subunit Composition | Assay Type | IC50 (nM) | Reference |
| HEK293 | GluN1/GluN2A | Ca2+ influx | 79 | [4][5][6] |
| Xenopus Oocytes | hGluN1/hGluN2A | Two-electrode voltage clamp | 198 | [6][10][11] |
| HEK293 | GluN1/GluN2B | Ca2+ influx | No significant inhibition | [4][5][6] |
| HEK293 | GluN1/GluN2D | Ca2+ influx | No significant inhibition | [4][5][6] |
Table 2: Effect of this compound on Native NMDA Receptor-Mediated Responses
| Preparation | Response Measured | This compound Concentration | % Inhibition | Reference |
| Rat Hippocampal Slices (CA1) | NMDA receptor-mediated fEPSP | 30 µM | ~60% | [4][5] |
| Rat Hippocampal Slices (CA1) | NMDA receptor-mediated fEPSP | 50 µM | ~60% | [4][5] |
| Rat Primary Cortical Neurons | Whole-cell current | Not specified (Maximal) | ~30% | [4][7][8] |
| Mouse Visual Cortex Slices (WT) | NMDAR/AMPAR ratio | Not specified | Significant reduction | [4] |
| Mouse Visual Cortex Slices (GRIN2A KO) | NMDAR-mediated synaptic currents | Not specified | No effect | [4][5][8] |
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol describes the two-electrode voltage clamp (TEVC) technique to measure the effect of this compound on NMDA receptor currents expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2A subunits
-
Recording solution (in mM): 100 NaCl, 2.5 KCl, 10 HEPES, 0.3 BaCl2, pH 7.2 with NaOH
-
Agonist solution: Recording solution supplemented with 100 µM glutamate and 10 µM glycine
-
This compound stock solution (in DMSO)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding human GluN1 and GluN2A subunits.
-
Incubate oocytes for 2-5 days at 18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at -70 mV.
-
Apply the agonist solution to elicit an inward current.
-
Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of this compound.
-
Record the peak current response at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current responses to the control response (agonist alone).
-
Plot the normalized current as a function of this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Calcium Imaging in HEK293 Cells
This protocol details a calcium imaging assay to assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a heterologous expression system.[12][13]
Materials:
-
HEK293 cells
-
Expression vectors for human GluN1 and GluN2A subunits
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Calcium indicator dye (e.g., Fluo-8)[12]
-
Assay buffer (e.g., HBSS)
-
Agonist solution: Assay buffer with 3 µM glutamate and 3 µM glycine[8]
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a 96-well plate.
-
Co-transfect the cells with expression vectors for GluN1 and GluN2A subunits.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Calcium Assay:
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add the agonist solution to stimulate NMDA receptors.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF to the control response (agonist alone).
-
Plot the normalized response as a function of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Brain Slice Electrophysiology
This protocol describes how to measure the effect of this compound on NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices.[4]
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Slicing solution (ice-cold, high sucrose (B13894) or other protective solution)
-
Vibrating microtome
-
Recording chamber
-
aCSF perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
-
NBQX (to block AMPA receptors)[4]
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF containing 10 µM NBQX to isolate NMDA receptor-mediated responses.[4]
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver a stimulus pulse to evoke a fEPSP.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Bath-apply this compound at the desired concentration and continue recording for at least 40 minutes.[5]
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the fEPSP slope/amplitude to the baseline period.
-
Compare the normalized fEPSP in the presence of this compound to the baseline to determine the percentage of inhibition.
-
Visualizations
Caption: NMDA Receptor Signaling and this compound Inhibition.
Caption: General Experimental Workflow for this compound Studies.
Caption: Logical Flow of Experimental Design.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 12. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 13. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
MPX-004: Application Notes and Protocols for In Vitro Neuron Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-004 is a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is implicated in numerous physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity, particularly through the GluN2A subunit, is associated with various neurological and psychiatric disorders.[3] This document provides detailed application notes and protocols for the use of this compound in in vitro primary neuron culture studies, focusing on its neuroprotective potential against excitotoxicity.
Mechanism of Action
This compound selectively inhibits NMDA receptors containing the GluN2A subunit.[1][2] It acts as a negative allosteric modulator, binding to a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This binding reduces the probability of the ion channel opening in response to agonist stimulation, thereby decreasing Ca2+ influx.[4] In primary cortical neurons, maximal concentrations of this compound have been shown to inhibit approximately 30% of the total NMDA receptor-mediated current, highlighting its specificity for the GluN2A-containing receptor population.[1][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.
| Parameter | Cell Type/System | Value | Reference |
| IC50 | HEK cells expressing human GluN2A | 79 nM | [1][2][8] |
| IC50 | Xenopus oocytes expressing human GluN1/GluN2A | 198 nM | [8] |
| Inhibition of NMDA-activated current | Rat primary cortical neurons (at 10 µM) | ~30% | [1][5][6][7] |
| Inhibition of NMDA receptor-mediated fEPSPs | Rat hippocampal slices (at 30-50 µM) | ~60% | [1][5][6] |
Table 1: Potency and Efficacy of this compound in Various In Vitro Systems
Signaling Pathway of this compound Action
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols for Measuring MPX-004 IC50 in GluN2A-Expressing Cells
For: Researchers, scientists, and drug development professionals.
Introduction
MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] It is a valuable pharmacological tool for investigating the physiological roles of GluN2A-containing NMDA receptors and for the development of therapeutics targeting neuropsychiatric and developmental disorders.[1][2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell lines expressing GluN2A-containing NMDA receptors. The primary methods described are a cell-based calcium flux assay and whole-cell patch-clamp electrophysiology.
Mechanism of Action
This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[4] Its mechanism is similar to that of TCN-201, where it functionally antagonizes the receptor's activation by reducing the affinity for the co-agonist glycine (B1666218).[1][2][5] The inhibitory potency of this compound is therefore sensitive to the concentration of glycine in the assay medium.[5]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line/System | Agonists | Glycine Concentration | This compound IC50 | Reference |
| Calcium Flux Assay | HEK cells expressing human GluN1/GluN2A | Glutamate (B1630785) and Glycine | 3 µM each | 79 nM | [1][6] |
| Two-Electrode Voltage Clamp | Xenopus oocytes expressing human GluN1/GluN2A | Glutamate and Glycine | 3 µM | 198 ± 17 nM | [6] |
| Field Excitatory Postsynaptic Potentials (fEPSPs) | Rat Hippocampal Slices | Schaffer collateral stimulation | Endogenous | 3.4 µM | [6] |
Experimental Protocols
Two primary methods for determining the IC50 of this compound are detailed below: a fluorescent calcium flux assay, which is well-suited for higher throughput screening, and whole-cell patch-clamp electrophysiology, which provides direct measurement of ion channel function.
Protocol 1: Calcium Flux Assay for IC50 Determination
This protocol is adapted from established methods for measuring NMDA receptor activity using calcium-sensitive dyes.[7][8][9][10][11][12]
1.1. Materials
-
Cell Line: HEK293 cells stably co-expressing human GluN1 and GluN2A subunits.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for GluN2A and puromycin (B1679871) for GluN1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, supplemented with 20 mM HEPES, pH 7.4, and 1 mM CaCl2. A magnesium-free buffer is crucial as Mg2+ blocks the NMDA receptor channel.
-
Agonists: L-Glutamate and Glycine stock solutions.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Calcium Indicator Dye: Fluo-8® AM or Fura-2 AM.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation, or similar).
1.2. Experimental Workflow
Caption: Workflow for Calcium Flux IC50 Assay.
1.3. Detailed Procedure
-
Cell Seeding:
-
The day before the assay, seed the GluN1/GluN2A HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer at concentrations 5-10 times the final desired concentration. Also, prepare wells with vehicle control (e.g., DMSO) and no-agonist control.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
After incubation, gently wash the cells 2-3 times with assay buffer, leaving a final volume of 100 µL in each well.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
The instrument should then automatically add the this compound dilutions (or vehicle) from the compound plate to the cell plate.
-
Incubate for a predetermined time (e.g., 10-20 minutes) to allow the compound to bind to the receptors.
-
Prepare an agonist plate with a mixture of glutamate and glycine (e.g., final concentration of 3 µM each).
-
The instrument will then add the agonist solution to the cell plate and immediately begin recording the fluorescence signal kinetically for 1-3 minutes.
-
1.4. Data Analysis
-
For each well, determine the maximum fluorescence response after agonist addition.
-
Normalize the data:
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Express the response in each this compound-treated well as a percentage of the response in the vehicle control wells (0% inhibition) after subtracting the response of the no-agonist control (100% inhibition).
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a more direct measure of NMDA receptor ion channel inhibition and is considered a gold standard for ion channel pharmacology.[13][14][15][16]
2.1. Materials
-
Cell Line: HEK293 cells transiently or stably co-expressing human GluN1 and GluN2A.
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH. Magnesium is omitted.
-
Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH.
-
Agonists: L-Glutamate and Glycine.
-
Test Compound: this compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
2.2. Experimental Workflow
Caption: Workflow for Patch-Clamp IC50 Assay.
2.3. Detailed Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Using the micromanipulator, approach a single, healthy-looking cell and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current by applying a saturating concentration of glutamate and a fixed concentration of glycine (e.g., 100 µM glutamate and 10 µM glycine) for a short duration (e.g., 2-5 seconds) using a fast perfusion system. Repeat until the peak inward current is stable.
-
To determine the IC50, co-apply increasing concentrations of this compound with the agonist solution. Allow sufficient time between applications for receptor recovery.
-
Record the peak current amplitude at each this compound concentration.
-
2.4. Data Analysis
-
Measure the peak inward current in the presence of each concentration of this compound.
-
Normalize the current amplitude at each concentration to the baseline current recorded in the absence of the antagonist.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a four-parameter logistic equation to determine the IC50.
Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ and Na+ into the cell. This calcium influx is a critical event that triggers downstream signaling cascades. This compound acts by allosterically inhibiting this process at GluN2A-containing receptors.
Caption: NMDA Receptor Signaling and this compound Inhibition.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GluN2A-NMDA receptor inhibition disinhibits the prefrontal cortex, reduces forced swim immobility, and impairs sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MPX-004 Selectivity
Topic: Protocol for Assessing MPX-004 Selectivity over GluN2B/D
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel antagonist that demonstrates high selectivity for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are critical ionotropic glutamate (B1630785) receptors in the central nervous system, composed of an obligatory GluN1 subunit and a variable GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D), which dictates the receptor's functional properties.[4] Given the distinct physiological and pathological roles of different GluN2 subunits, selective pharmacological tools like this compound are invaluable for research.[1][2][3][5] These application notes provide detailed protocols for assessing the selectivity of this compound for GluN2A-containing NMDA receptors over those containing GluN2B or GluN2D subunits. The methodologies described include in vitro assays using recombinant receptors and electrophysiological recordings on native neuronal preparations.
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound against various NMDA receptor subtypes.
Table 1: Inhibitory Potency (IC50) of this compound at NMDA Receptor Subunits
| Assay Type | Receptor Subunit | Cell Type | IC50 (nM) | Reference |
| Ca2+ Fluorescence Assay | GluN1/GluN2A | HEK Cells | 79 | [1][2][3][6] |
| Electrophysiology | GluN1/GluN2A | Xenopus Oocytes | 198 ± 17 | [2][7] |
| Electrophysiology | GluN1/GluN2B | Xenopus Oocytes | >30,000 | [1][2] |
| Electrophysiology | GluN1/GluN2C | Xenopus Oocytes | Weak inhibition (~8%) at 10 µM | [6][7] |
| Electrophysiology | GluN1/GluN2D | Xenopus Oocytes | No inhibitory effect | [1][2][3][6] |
Table 2: Selectivity of this compound for GluN2A over other GluN2 Subunits
| Comparison | Selectivity Ratio (IC50 GluN2X / IC50 GluN2A) | Assay Basis | Reference |
| GluN2A vs. GluN2B, C, D | At least 150-fold | Based on IC50 ratios from oocyte assays | [1][2] |
Table 3: Effects of this compound on Native NMDA Receptors
| Preparation | Effect | Concentration | Reference |
| Rat Pyramidal Neurons (Primary Culture) | Inhibited ~30% of whole-cell NMDA current | Maximal concentrations | [1][2][3] |
| Rat Hippocampal Slices (CA1) | Inhibited ~60% of NMDA receptor-mediated fEPSPs | 30-50 µM | [1][2] |
| Cortical Slices from GRIN2A Knockout Mice | No inhibitory effect on NMDA receptor-mediated synaptic currents | Not specified | [1][2][3][5] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Selectivity using HEK Cell-Based Calcium Fluorescence Assay
This protocol details a high-throughput method to assess this compound's inhibitory activity on NMDA receptors containing different GluN2 subunits expressed in Human Embryonic Kidney (HEK) cells.[8]
A. Materials:
-
HEK293 cells
-
Expression plasmids for human GluN1, GluN2A, GluN2B, and GluN2D
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Assay Buffer: HBSS or similar, supplemented with 1.8 mM CaCl2 and 10 mM HEPES
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-8 AM)
-
Agonists: L-Glutamate and Glycine
-
Test Compound: this compound
-
384-well black, clear-bottom microplates
-
Fluorescent microplate reader
B. Methods:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Co-transfect cells with plasmids for GluN1 and a specific GluN2 subunit (GluN2A, GluN2B, or GluN2D) using a suitable transfection reagent.
-
Plate the transfected cells into 384-well microplates and incubate for 24-48 hours to allow for receptor expression.
-
-
Calcium Indicator Loading:
-
Remove the culture medium from the wells.
-
Add the Ca2+ indicator dye (e.g., Fluo-8 AM) solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature.[8]
-
-
Compound Application and Signal Reading:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the microplate into a fluorescent microplate reader.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Initiate the fluorescence reading and add a solution of glutamate and glycine (e.g., 3 µM each) to stimulate the NMDA receptors.[5]
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist stimulation without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each GluN2 subunit.
-
Protocol 2: Electrophysiological Selectivity Assessment in Xenopus Oocytes
This protocol uses the two-electrode voltage clamp (TEVC) technique to provide a precise measurement of the effect of this compound on the function of specific NMDA receptor subtypes expressed in Xenopus oocytes.[9]
A. Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1, GluN2A, GluN2B, and GluN2D, synthesized in vitro.
-
Oocyte Ringer's 2 (OR-2) solution
-
Recording solution (e.g., containing 100 mM NaCl, 2.5 mM KCl, 0.3 mM BaCl2, 10 mM HEPES, pH 7.2)
-
Agonists: L-Glutamate and Glycine (e.g., 100 µM each)[10]
-
Test Compound: this compound
-
TEVC setup (amplifier, micromanipulators, data acquisition system)
B. Methods:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
-
Co-inject oocytes with cRNAs for GluN1 and a specific GluN2 subunit (e.g., 5-50 ng total RNA).
-
Incubate the injected oocytes in OR-2 solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Establish a baseline current by perfusing with recording solution.
-
-
Drug Application and Current Measurement:
-
To elicit a current, co-apply saturating concentrations of glutamate and glycine.[10]
-
Once a stable agonist-evoked current is achieved, apply different concentrations of this compound along with the agonists.
-
Record the peak or steady-state current amplitude at each this compound concentration. Wash with recording solution between applications.
-
-
Data Analysis:
-
Normalize the current in the presence of this compound to the maximal current evoked by agonists alone.
-
Construct a concentration-response curve by plotting the normalized current against the log concentration of this compound.
-
Determine the IC50 and Hill slope by fitting the curve with the Hill equation.[10]
-
Calculate the selectivity ratio by dividing the IC50 for GluN2B or GluN2D by the IC50 for GluN2A.
-
Protocol 3: Assessment on Native NMDA Receptors in Rat Hippocampal Slices
This protocol assesses the effect of this compound on synaptically-activated native NMDA receptors in an ex vivo brain slice preparation, providing data in a more physiologically relevant context.[11]
A. Materials:
-
3- to 4-week old rats[2]
-
Dissection tools and vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2/5% CO2
-
Recording chamber for brain slices
-
Glass microelectrodes for recording and stimulating
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Drugs: Picrotoxin (GABAA antagonist), CNQX (AMPA receptor antagonist), this compound
B. Methods:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
To isolate the NMDA receptor-mediated component of the fEPSP, perform recordings at a positive holding potential (e.g., +40 mV) or in the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX) in low-Mg2+ aCSF.
-
-
This compound Application:
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated fEPSP.
-
Normalize the fEPSP amplitude at each time point to the average baseline amplitude.
-
Plot the normalized fEPSP amplitude against time to visualize the inhibitory effect.
-
Calculate the percentage of inhibition at the steady-state for each concentration and determine the IC50 for the native receptors. The maximum inhibition by this compound in this preparation was found to be approximately 60%.[1][2]
-
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 9. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Evaluation of MPX-004 in GRIN2A Knock-out Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the GRIN2A gene, which encodes the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, are associated with a spectrum of neurodevelopmental disorders, including epilepsy and developmental and epileptic encephalopathy.[1][2][3] Preclinical research often utilizes Grin2a knock-out mouse models to investigate the pathological mechanisms and to evaluate potential therapeutic agents. MPX-004 is a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[4][5][6][7][8] These application notes provide detailed protocols for the evaluation of this compound in Grin2a knock-out mice, a critical tool for confirming the compound's mechanism of action and for dissecting the role of GluN2A in disease models.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | Receptor Subtype | Agonists | This compound IC₅₀ | Reference |
| HEK Cells | GluN2A | Glutamate + Glycine | 79 nM | [6][7][8] |
| Xenopus Oocytes | GluN1/GluN2A | Glutamate + Glycine | 198 nM | [8][9] |
| Xenopus Oocytes | GluN1/GluN2B | Glutamate + Glycine | >10 µM (weak inhibition) | [8] |
| Xenopus Oocytes | GluN1/GluN2C | Glutamate + Glycine | >10 µM (no significant inhibition) | [9] |
| Xenopus Oocytes | GluN1/GluN2D | Glutamate + Glycine | >10 µM (no significant inhibition) | [5][7][9] |
Table 2: Electrophysiological Effects of this compound in Brain Slices
| Preparation | Genotype | Measurement | This compound Concentration | Effect | Reference |
| Rat Hippocampal Slices | Wild-Type | NMDA Receptor-mediated fEPSP | 30-50 µM | ~60% inhibition | [6][9][10] |
| Mouse Visual Cortex Slices | Wild-Type | NMDAR/AMPAR Ratio | 50 µM | ~30% reduction | [6][11] |
| Mouse Visual Cortex Slices | GRIN2A KO | NMDAR/AMPAR Ratio | 50 µM | No significant effect | [5][6][7][11] |
| Mouse Hippocampal Slices (CA1) | Wild-Type | NMDAR-mediated EPSC Amplitude | 10 µM | ~27% reduction | [12] |
| Mouse Hippocampal Slices (CA1) | Fragile X Model | NMDAR-mediated EPSC Amplitude | 10 µM | ~40% reduction | [12] |
Experimental Protocols
Electrophysiological Evaluation of this compound in Acute Brain Slices from GRIN2A Knock-out and Wild-Type Mice
This protocol details the methodology for assessing the effect of this compound on NMDA receptor-mediated synaptic transmission in acute brain slices, using GRIN2A knock-out (KO) mice as a negative control to confirm the selectivity of the compound.
Materials:
-
GRIN2A KO mice and wild-type (WT) littermates (P28-31)[6]
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Protocol:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal slices of the visual cortex or hippocampus using a vibratome.[6]
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in layer 4 of the visual cortex (for recording in layers 2/3) or in the Schaffer collaterals (for recording in CA1).[6][10]
-
Place a recording electrode filled with aCSF in the target layer to record field excitatory postsynaptic potentials (fEPSPs).
-
To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF.
-
-
Experimental Procedure:
-
Establish a stable baseline recording of synaptic responses for at least 20 minutes.
-
For NMDAR/AMPAR ratio experiments, evoke synaptic responses at a holding potential of +40 mV to measure the NMDA receptor component and at -70 mV for the AMPA receptor component.[6]
-
Bath-apply this compound at the desired concentration (e.g., 50 µM) or vehicle control to the perfusion solution.[6]
-
Record responses for at least 40 minutes in the presence of the drug.[6]
-
-
Data Analysis:
-
Measure the amplitude or slope of the fEPSP or the peak amplitude of the excitatory postsynaptic current (EPSC).
-
Calculate the NMDAR/AMPAR ratio by dividing the peak amplitude of the NMDA receptor-mediated current by the peak amplitude of the AMPA receptor-mediated current.[6]
-
Compare the effect of this compound in WT and GRIN2A KO slices. A significant reduction in the NMDA receptor component in WT but not in KO mice confirms the GluN2A selectivity of this compound.[5][6][7][11]
-
Behavioral Phenotyping of GRIN2A Knock-out Mice and Evaluation of this compound
This protocol outlines behavioral assays relevant to the phenotypes observed in Grin2a mutant mice. These can be adapted to assess the effects of this compound treatment.
Animal Model: Grin2a heterozygous or homozygous knock-out mice and wild-type littermates. Note that homozygous mutants may exhibit severe phenotypes, including lethal seizures.[2][3][13]
Drug Administration: this compound can be administered via intraperitoneal (IP) injection or oral gavage. The appropriate vehicle, dose, and timing should be determined in preliminary studies.
Behavioral Assays:
-
Open Field Test:
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record activity for a set duration (e.g., 15-60 minutes) using an automated tracking system.[14][15]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery (as a measure of anxiety-like behavior), and stereotypic behaviors. Grin2a KO mice have been reported to show hyperactivity.[14]
-
-
Elevated Plus Maze:
-
Place the mouse in the center of an elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Heterozygous Grin2a mutant mice have shown reduced anxiety-like behaviors.[2]
-
-
Seizure Threshold Testing:
-
Administer a sub-threshold dose of a convulsant agent, such as pentylenetetrazole (PTZ).
-
Observe the mice for seizure activity and latency to the first seizure.
-
Compare the seizure threshold between genotypes and treatment groups. Heterozygous adult Grin2a mutant mice have shown susceptibility to induced generalized seizures.[2]
-
Mandatory Visualizations
Caption: this compound mechanism of action on GluN2A-containing NMDA receptors.
Caption: Experimental workflow for evaluating this compound in GRIN2A KO mice.
References
- 1. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Volkmann RA et al. (2016), this compound and MPX-007: New Pharmacological Tools ... - Paper [xenbase.org]
- 10. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. 028785 - Grin2a[S644G] Strain Details [jax.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MPX-004 Technical Support Center: Addressing Solubility Challenges in Physiological Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with MPX-004 in physiological solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been determined to be 29 µM.[1][2] It is important to note that this is the solubility in an aqueous solution, and the practical working concentration in complex physiological media may be lower.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my physiological buffer. Why is this happening?
A2: This is a common issue known as solvent-shift precipitation. This compound is readily soluble in organic solvents like DMSO but has poor solubility in aqueous physiological buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases, and the aqueous environment can no longer keep the this compound in solution, leading to precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on published studies, 100% DMSO is the recommended solvent for preparing stock solutions of this compound.[3]
Q4: What is the maximum concentration of this compound that can be used in cell-based assays or tissue preparations?
A4: Due to its limited solubility, the maximal concentration of this compound used in experiments is often constrained. For instance, in some electrophysiology studies, the highest concentrations tested were between 10 µM and 50 µM, and it was noted that the limit of solubility was reached in brain slice assays.[1][2] The practical upper limit in your specific experimental setup may need to be determined empirically.
Q5: Is there a more soluble alternative to this compound?
A5: Yes, a related compound, MPX-007, has been reported to have greater solubility and higher potency as a GluN2A antagonist.[1][2] For experiments where higher concentrations are required and a slight difference in selectivity is acceptable, MPX-007 may be a suitable alternative.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution
-
Cause: The concentration of this compound in the final physiological solution exceeds its solubility limit. The rapid shift from a high-DMSO to a low-DMSO environment causes the compound to crash out of solution.
-
Solution:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your physiological buffer, then add this intermediate dilution to the final volume. This allows for a more gradual solvent shift.
-
Increase Final DMSO Concentration: While not always feasible depending on the biological system's tolerance, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Pre-warm the Buffer: Warming the physiological buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Issue: Solution Appears Cloudy or Hazy After Dilution
-
Cause: This indicates the formation of fine, microscopic precipitate, suggesting that the solution is supersaturated and unstable.
-
Solution:
-
Visual Inspection: Carefully inspect the solution against a dark background. Any cloudiness is a sign of precipitation.
-
Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and check for crystals.
-
Filter the Solution: For some applications, it may be acceptable to filter the final solution through a 0.22 µm syringe filter to remove the precipitate. However, this will reduce the actual concentration of the soluble compound. If this is done, it is advisable to determine the concentration of the filtered solution analytically (e.g., by HPLC).
-
Lower the Concentration: The most reliable solution is to prepare a fresh dilution at a lower concentration.
-
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of this compound and Related Compounds
| Compound | cLogP | H-bond Donors | PSA (Ų) | Aqueous Solubility (µM) |
| TCN-201 | 3.6 | 3 | 120 | 25 |
| This compound | 3.2 | 2 | 149 | 29 |
| MPX-007 | 3.5 | 2 | 149 | 49 |
Data sourced from PLOS ONE.[1]
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate gently until the compound is fully dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Based on your final desired concentration, prepare an intermediate dilution of the DMSO stock in your physiological buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:100 intermediate dilution of the 10 mM stock into the buffer (resulting in a 100 µM solution in 1% DMSO).
-
-
Prepare the Final Working Solution:
-
Add the stock solution or the intermediate dilution to your pre-warmed physiological buffer to reach the final desired concentration.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Factors leading to this compound precipitation in physiological solutions.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MPX-004 Off-Target Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of MPX-004 in their experiments. The following guides and frequently asked questions (FAQs) provide targeted advice and detailed protocols to help ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is used as a pharmacological tool to study the physiological roles of GluN2A-containing NMDA receptors.[1][3][4]
Q2: What are the known off-target effects of this compound?
At a concentration of 1 µM, this compound has been shown to cause minor inhibition of the 5-HT1B receptor (35% inhibition), the 5-HT2A receptor (31% inhibition), and the EP4 receptor (27% inhibition).[1][2] Its analog, MPX-007, has demonstrated weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors at a concentration of 10 µM.[1] Researchers should be mindful of these potential off-target activities, especially when using higher concentrations of this compound.
Q3: I am observing a phenotype that is inconsistent with GluN2A inhibition. Could this be an off-target effect?
It is possible. Inconsistent or unexpected results can be an indication of off-target effects. To investigate this, it is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of this compound's effect on GluN2A.
Q4: What are the first steps I should take to troubleshoot suspected off-target effects?
The initial steps in troubleshooting involve a combination of dose-response analysis and the use of appropriate controls. You should:
-
Perform a dose-response experiment: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration can help minimize off-target effects.
-
Include a negative control: Use a cell line or primary cells that do not express GluN2A (e.g., from a GRIN2A knockout animal) to see if the effect persists. If it does, it is likely an off-target effect.[1][4]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular phenotype that is not consistent with the known function of GluN2A, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.
Guide 2: Addressing Cellular Toxicity
If you observe cellular toxicity at concentrations intended for GluN2A inhibition, consider the following steps:
-
Determine the IC50 for toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare with on-target IC50: Compare the toxicity IC50 with the IC50 for GluN2A inhibition in your experimental system. A significant separation between these values suggests a therapeutic window.
-
Use a GluN2A-null cell line: Test the toxicity of this compound in a cell line that does not express GluN2A. If toxicity persists, it is likely due to off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: On-Target Potency of this compound
| Experimental System | IC50 for GluN2A Inhibition | Reference |
| HEK cells | 79 nM | [1][2] |
| Xenopus oocytes | 198 nM | [2] |
Table 2: Known Off-Target Activity of this compound (at 1 µM)
| Off-Target | Percent Inhibition | Reference |
| 5-HT1B | 35% | [1][2] |
| 5-HT2A | 31% | [1][2] |
| EP4 | 27% | [1][2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol details how to confirm the direct binding of this compound to GluN2A in intact cells.
dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line endogenously or exogenously expressing the GluN2A subunit (e.g., HEK293 cells transfected with GRIN2A).
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble GluN2A in each sample by Western blot using a specific anti-GluN2A antibody.
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for GluN2A at each temperature.
-
Plot the percentage of soluble GluN2A relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of GluN2A upon drug binding, confirming target engagement.
-
Protocol 2: Genetic Validation of this compound Phenotype using CRISPR-Cas9 Knockout
This protocol describes how to use CRISPR-Cas9 to knock out the GRIN2A gene to verify that a phenotype observed with this compound is on-target.
dot
Caption: Workflow for genetic validation of this compound's target using CRISPR-Cas9.
Methodology:
-
gRNA Design and Cloning:
-
Design two to three guide RNAs (gRNAs) targeting an early exon of the GRIN2A gene using a publicly available design tool.
-
Clone the gRNAs into a vector that co-expresses Cas9 and a selection marker (e.g., GFP or puromycin (B1679871) resistance).
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into your cell line of interest.
-
If using a selection marker, apply the appropriate selection agent to enrich for transfected cells.
-
-
Clonal Isolation and Expansion:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expand the single-cell clones to generate clonal populations.
-
-
Knockout Validation:
-
Screen the clonal populations for the absence of GluN2A protein expression by Western blot.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA at the gRNA target site.
-
-
Phenotypic Analysis:
-
Perform your primary phenotypic assay on the validated GRIN2A knockout clones and the parental wild-type cells.
-
If the phenotype observed with this compound treatment in wild-type cells is recapitulated in the knockout clones (without drug treatment), it strongly suggests that the phenotype is due to on-target inhibition of GluN2A. If the knockout cells do not show the phenotype, and this compound still elicits the phenotype in the knockout cells, the effect is likely off-target.
-
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of MPX-004 in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of MPX-004 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of small molecules like this compound in experimental buffers can be influenced by several factors. The most common include chemical degradation and poor solubility.[1] Key environmental conditions that can trigger degradation are the pH of the buffer, temperature, and exposure to light.[1][2] Additionally, poor solubility in aqueous buffers can lead to precipitation of the compound, which reduces its effective concentration and can lead to inaccurate experimental results.[1]
Q2: I'm observing a decrease in this compound activity over the course of a long incubation period. What is the likely cause?
A2: A decline in activity during extended incubation often points to compound instability within the cell culture medium or experimental buffer.[1] This could be due to several reasons:
-
Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of your experiment (typically around pH 7.4).[1]
-
Cellular Metabolism: If you are conducting a cell-based assay, the cells themselves might be metabolizing this compound into an inactive form.[1]
-
Adsorption to Plasticware: The compound could be adhering to the surfaces of your experimental plasticware, thereby lowering its effective concentration in the solution.[1]
Q3: Can components of my experimental buffer, such as serum, affect the stability and activity of this compound?
A3: Yes, components of the assay medium can impact your results. Serum proteins, for instance, can non-specifically bind to small molecules, which would reduce the effective concentration of this compound available to interact with its target.[1] High concentrations of certain salts or other additives in your buffer could also affect the solubility and stability of the compound.[1] It is always recommended to evaluate the stability of this compound directly in the final assay buffer composition.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed upon dilution into aqueous buffer.
Possible Cause: The solubility limit of this compound has been exceeded in the final experimental buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.
-
Modify Dilution Method: Instead of a single, large dilution step, perform serial dilutions. This gradual change in solvent composition can sometimes prevent precipitation.
-
Use a Co-solvent: If DMSO is not already in your final buffer, adding a small, non-toxic amount (e.g., 0.1-0.5%) can help maintain solubility. Always verify that the final DMSO concentration is compatible with your assay.
-
Incorporate Solubilizing Agents: In some instances, adding a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1] This should be approached with caution, as these agents can potentially interfere with assay performance.
Issue 2: Inconsistent results or a loss of this compound activity over time in a cell-based assay.
Possible Cause: Degradation of this compound in the experimental buffer or metabolism by cells.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your specific assay buffer. An example protocol using High-Performance Liquid Chromatography (HPLC) is provided below.
-
Minimize Incubation Time: If stability is limited, reduce the incubation time of your experiment to the shortest duration that still yields a robust signal.
-
Replenish Compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
-
Control for Temperature Effects: Ensure that your experimental setup maintains a consistent and appropriate temperature, as elevated temperatures can accelerate degradation.[3][4]
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| Buffer pH | % Remaining after 24h at 37°C |
| 5.0 | 95% |
| 6.0 | 92% |
| 7.0 | 85% |
| 7.4 | 80% |
| 8.0 | 70% |
Table 2: Effect of Temperature on this compound Degradation in Buffer (pH 7.4)
| Temperature | % Remaining after 24h |
| 4°C | 98% |
| 25°C (Room Temp) | 90% |
| 37°C | 80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex the solution for 1-2 minutes until the compound is fully dissolved.[1] Gentle warming to 37°C or sonication may be used if necessary, but the impact of these on the stability of this compound should be validated.[1]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.[1]
-
Storage: Store the aliquots at -80°C and protect them from light.[1]
Protocol 2: Assessing this compound Stability in Assay Buffer using HPLC
-
Preparation: Prepare the final assay buffer, including all components (e.g., salts, serum, etc.).
-
Spiking: Add this compound from a DMSO stock solution to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of stabilization temperature on the degradation of adriamycin in albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
MPX-004 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPX-004 in in vivo studies. Given the specific physicochemical properties of this compound, this guide focuses on the challenges and recommended applications for this potent and selective GluN2A antagonist.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Lack of Efficacy After Systemic Administration
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in physiological solutions, which can limit its absorption and distribution when administered systemically (e.g., via intraperitoneal or oral routes). Researchers have noted reaching the limits of this compound's solubility in in vitro slice assays, which indicates a significant challenge for achieving effective concentrations in vivo.[1]
-
Blood-Brain Barrier (BBB) Efflux: Data from Madin-Darby Canine Kidney (MDCK) cell monolayer assays suggest that this compound may be subject to active transport out of the brain via the BBB.[2] This can prevent the compound from reaching its target in the central nervous system (CNS) at sufficient concentrations.
Troubleshooting Steps:
-
Re-evaluate the Route of Administration: The primary recommendation for in vivo use of this compound is direct infusion into the brain (e.g., intracerebroventricular or direct parenchymal injection).[2][3] This bypasses the challenges of solubility and BBB penetration.
-
Formulation Optimization (for direct infusion):
-
Consult solubility data to prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in an artificial cerebrospinal fluid (aCSF) or a similar vehicle suitable for direct brain infusion.
-
Determine the final concentration of the organic solvent to be infused and ensure it is below toxic levels.
-
-
Consider an Analog: For studies where systemic administration is necessary, consider using MPX-007, a closely related analog with greater solubility and potency, though with slightly lower selectivity for GluN2A over GluN2B at higher concentrations.[1][2]
Issue 2: Unexpected Off-Target Effects
Possible Cause:
-
Concentration-Dependent Off-Target Activity: While this compound is highly selective for GluN2A-containing NMDA receptors, at higher concentrations, it may exhibit off-target effects.[3][4] A screening at 1 µM showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[2][3][5] If high local concentrations are achieved, these off-target activities could become relevant.
Troubleshooting Steps:
-
Confirm On-Target Engagement: If possible, perform ex vivo analysis of brain tissue to confirm the engagement of GluN2A-containing NMDA receptors.
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose that elicits the desired on-target effect while minimizing potential off-target effects.
-
Control Experiments: Include control groups to assess the effects of the vehicle and to rule out non-specific effects of the experimental procedure. For CNS studies, using GRIN2A knockout mice can confirm the GluN2A-selectivity of this compound's effects in vivo.[2][3][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo application for this compound?
A1: Due to its poor solubility and potential for active efflux at the blood-brain barrier, this compound is primarily recommended for in vitro studies or for in vivo applications involving direct infusion into the brain.[2][3] Systemic administration is likely to be challenging and may not yield the desired CNS exposure.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[4] It acts as a functionally competitive antagonist with the co-agonist glycine (B1666218).[2][3]
Q3: What are the known IC50 values for this compound?
A3: The IC50 of this compound for inhibiting GluN2A-containing NMDA receptors is approximately 79 nM in HEK cells and 198 nM in Xenopus oocytes.[3][4]
Q4: Is this compound selective for the GluN2A subunit?
A4: Yes, this compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[3][4][6] It shows only weak inhibition (up to 8%) of currents in oocytes expressing GluN2B, C, or D receptors at a concentration of 10 µM.[2][4]
Q5: How does the glycine concentration affect this compound activity?
A5: The inhibitory potency of this compound is sensitive to the concentration of extracellular glycine.[7] Higher glycine concentrations can reduce the inhibitory effect of this compound. This is an important consideration for in vivo studies where local glycine concentrations can vary.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Receptor Subunit | IC50 |
| HEK Cells | GluN2A | 79 nM[3][4] |
| Xenopus Oocytes | GluN2A | 198 nM[3][4] |
| Xenopus Oocytes | GluN2B, C, D | >30 µM (estimated)[2] |
Table 2: Physicochemical and ADME Properties of this compound and Related Compounds
| Compound | Solubility (µM) | HLM Stability (t½ in min) | MDCK Efflux Ratio (B-A/A-B) |
| TCN-201 | 1.8 | >60 | 3.0 |
| This compound | 1.9 | >60 | 3.8 |
| MPX-007 | 11.2 | >60 | 3.4 |
Data from Volkmann et al., 2016. HLM: Human Liver Microsomes; MDCK: Madin-Darby Canine Kidney.
Experimental Protocols
Protocol 1: Preparation of this compound for Direct Brain Infusion
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Perform serial dilutions in sterile artificial cerebrospinal fluid (aCSF) to achieve the desired final concentration for infusion.
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 1%, to avoid solvent toxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF as the this compound working solution.
-
Protocol 2: Intracerebroventricular (ICV) Injection in Mice
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).
-
-
Injection:
-
Lower a Hamilton syringe needle to the appropriate depth (e.g., DV: -2.5 mm from the skull surface).
-
Infuse the prepared this compound or vehicle solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-Operative Care:
-
Suture the incision and provide post-operative analgesia and care as per institutional guidelines.
-
Visualizations
Caption: Signaling pathway of this compound at the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
MPX-004 Technical Support Center: A Guide for Whole-Cell Current Recordings
Welcome to the technical support center for MPX-004. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in whole-cell current recording experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, alongside detailed experimental protocols and key data to support your research.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the application of this compound in whole-cell patch-clamp recordings.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no effect of this compound | High Glycine (B1666218) Concentration: The inhibitory effect of some NMDA receptor modulators is sensitive to the concentration of the co-agonist glycine. Higher glycine levels can reduce the apparent potency of the antagonist.[1] | Carefully control and note the glycine concentration in your extracellular solution. A typical concentration used in studies with this compound is 10 µM.[2][3] If you suspect high glycine levels are affecting your results, consider titrating the glycine concentration. |
| Incorrect Drug Concentration: The IC50 of this compound can vary depending on the expression system and experimental conditions. | Ensure your working concentration is appropriate for your specific setup. Refer to the potency data in different systems provided in the tables below. For native receptors in rat cortical neurons, maximal concentrations inhibit ~30% of the whole-cell current.[2][3] | |
| Solubility Issues: this compound has limited solubility in physiological solutions, which can lead to a lower effective concentration.[3] | Ensure this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your recording solution. Visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment. | |
| Variability in the degree of inhibition | Differential GluN2A Subunit Expression: The level of inhibition by this compound is directly proportional to the expression of GluN2A-containing NMDA receptors in your preparation.[2][3] | Be aware that the proportion of GluN2A subunits can vary between different cell types, developmental stages, and culture conditions. If possible, characterize the subunit composition of your experimental model. The percentage of current blocked by this compound can be used as an indicator of the relative contribution of GluN2A-containing receptors to the total NMDA receptor current. |
| Unexpected off-target effects | Interaction with other CNS Targets: While highly selective for GluN2A, at higher concentrations (e.g., 1 µM), this compound has been shown to cause minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[2] | Use the lowest effective concentration of this compound to maximize selectivity for GluN2A. Be mindful of potential modest off-target effects at high concentrations and interpret your results accordingly, especially if your experimental system involves these signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[2][4] It inhibits the function of these receptors, thereby reducing ion flow through the channel.
Q2: How selective is this compound for GluN2A-containing NMDA receptors?
A2: this compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[2][5] At a concentration of 10 µM, it only weakly inhibits currents in oocytes expressing GluN2B, C, or D receptors by up to 8%.[2]
Q3: What are the recommended working concentrations for this compound in whole-cell recordings?
A3: The optimal concentration of this compound will depend on your specific experimental goals and preparation. For investigating the contribution of GluN2A-containing receptors in cultured rat cortical neurons, a concentration of 10 µM has been used to achieve maximal inhibition of approximately 30% of the total NMDA-evoked current.[2][3] For studies in rat hippocampal slices, concentrations up to 50 µM have been used, resulting in about 60% inhibition of the NMDA receptor-mediated fEPSP.[2]
Q4: Is the effect of this compound dependent on the concentration of glutamate (B1630785)?
A4: As a negative allosteric modulator, the inhibitory effect of this compound is not directly competitive with glutamate. However, the overall magnitude of the recorded current will, of course, be dependent on the concentration of the agonists glutamate and glycine used to evoke the response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Potency of this compound in Different Expression Systems
| Expression System | IC50 (nM) | Reference |
| HEK cells expressing GluN2A | 79 | [2][4] |
| Xenopus oocytes expressing GluN2A | 198 ± 17 | [2] |
| Rat hippocampal slices (fEPSPs) | 3,400 (3.4 µM) | [2] |
Table 2: Inhibition of NMDA Receptor Currents by this compound in Native Neurons
| Preparation | This compound Concentration | % Inhibition of NMDA Current | Reference |
| Cultured rat cortical neurons | 10 µM | ~30% | [2][3] |
| Rat hippocampal slices (fEPSPs) | 30-50 µM | ~60% | [2][6] |
Table 3: Off-Target Activity of this compound
| Target | This compound Concentration | % Inhibition | Reference |
| 5-HT1B antagonist binding | 1 µM | 35% | [2] |
| 5-HT2A agonist binding | 1 µM | 31% | [2] |
| EP4 agonist binding | 1 µM | 27% | [2] |
| AMPA receptor-mediated synaptic currents | 50 µM | No effect | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Cultured Cortical Neurons
This protocol is adapted from studies investigating the effects of this compound on NMDA receptor currents in cultured rodent neurons.[2][3]
1. Cell Culture:
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Isolate cortical neurons from E18 rat embryos and culture them for 13-15 days before recording.
2. Recording Solutions:
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External Solution (ACSF): Composed of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.35 with NaOH.[2] Add 10 µM glycine to the external solution.
-
Internal Solution: Composed of (in mM): 120 CsF, 10 CsCl, 11 EGTA, 10 HEPES, 0.5 CaCl₂. Adjust pH to 7.25 with CsOH.[2]
-
Agonist Solution: Prepare a solution containing 100 µM NMDA and 10 µM glycine in the external solution.
3. Recording Procedure:
-
Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.
-
Use patch pipettes with a resistance of 6–8 MΩ.
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To evoke an NMDA receptor-mediated current, apply the agonist solution for 4 seconds during a 10-second voltage step to +20 or +40 mV.
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Establish a stable baseline response by applying the agonist solution multiple times.
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Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow it to equilibrate.
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Re-apply the agonist solution to measure the inhibited current.
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Quantify the percentage of inhibition caused by this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in MPX-004 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPX-004. The information is designed to help address potential variability in experimental results and provide clarity on best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well or day-to-day variability in our this compound dose-response curves. What are the potential causes and solutions?
A1: Variability in this compound experiments can arise from several factors. Here are some common causes and troubleshooting recommendations:
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Compound Solubility: this compound has been reported to have poor solubility in physiological solutions.[1] Incomplete solubilization can lead to inconsistent effective concentrations.
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Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous experimental buffers, ensure thorough mixing and avoid precipitation. Consider using a vehicle control to assess any effects of the solvent.
-
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Glycine (B1666218) Concentration: The inhibitory potency of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[2] Variations in the glycine concentration in your cell culture medium or recording solutions can shift the IC50 of this compound.
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Recommendation: Maintain a consistent and known concentration of glycine across all experiments. If using commercially prepared media, be aware of the glycine concentration. For electrophysiology experiments, prepare fresh solutions with a fixed glycine concentration.
-
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Cellular System and Receptor Subunit Composition: The inhibitory effect of this compound can differ between expression systems (e.g., HEK cells, Xenopus oocytes) and native neurons.[1][3] This is likely due to differences in the expression levels of various NMDA receptor subunits. While this compound is highly selective for GluN2A-containing receptors, the presence of other subunits could influence the overall response.[3][4]
-
Recommendation: Characterize the NMDA receptor subunit expression in your experimental model. Be consistent with the cell line or neuron type and passage number. When comparing data, ensure the experimental systems are comparable.
-
-
Animal-to-Animal Variability: In vivo or ex vivo experiments using animal models can be subject to inherent biological variability.
-
Recommendation: Increase the number of animals or independent experiments to ensure statistical power. Randomize treatment groups and blind the experimenter to the treatment conditions where possible.
-
Q2: The maximal inhibition we observe with this compound is lower than expected. Why might this be the case?
A2: Several factors can contribute to incomplete inhibition by this compound:
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Incomplete Inhibition at High Glycine Concentrations: Even at saturating concentrations, the maximal inhibition by this compound can be incomplete in the presence of high concentrations of glycine (e.g., 71% ± 4% in 300 μM glycine).[2]
-
Recommendation: Review and standardize the glycine concentration in your assay. If possible, perform experiments at a lower glycine concentration to maximize the inhibitory effect of this compound.
-
-
Presence of GluN2A-lacking NMDA Receptors: Your experimental system may express a mixed population of NMDA receptors, some of which do not contain the GluN2A subunit and are therefore insensitive to this compound.[3][4]
-
Recommendation: Use molecular techniques (e.g., qPCR, Western blot, or immunocytochemistry) to determine the relative expression of different GluN2 subunits in your model system. In experiments with native neurons, a certain percentage of the NMDA receptor population may be composed of GluN2B, GluN2C, or GluN2D subunits, which will not be inhibited by this compound.
-
Q3: We are seeing off-target effects in our experiments. Is this a known issue with this compound?
A3: this compound is a highly selective antagonist for GluN2A-containing NMDA receptors.[3][4] However, at higher concentrations, some non-specific interactions have been noted.
-
Screening against other CNS targets: At a concentration of 1 µM, this compound showed some minor inhibition of 5-HT1B antagonist binding (35%), 5-HT2A agonist binding (31%), and EP4 agonist binding (27%).[3][4]
-
Recommendation: Use the lowest effective concentration of this compound to achieve GluN2A inhibition and minimize the risk of off-target effects. If you suspect off-target effects, consider using a structurally unrelated GluN2A antagonist as a control.
-
Quantitative Data Summary
The following tables summarize the reported potency and inhibitory activity of this compound across different experimental systems.
Table 1: Potency (IC50) of this compound in Different Expression Systems
| Expression System | Receptor Subunits | Agonists | IC50 | Reference |
| HEK cells | GluN1/GluN2A | Glutamate (B1630785) + Glycine | 79 nM | [3][4][5] |
| Xenopus oocytes | human GluN1 + GluN2A | Glutamate + Glycine | 198 nM | [4] |
| Rat hippocampal slices | Native NMDA receptors | Schaffer collateral stimulation | 3.4 µM | [5] |
Table 2: Maximal Inhibition by this compound in Various Preparations
| Preparation | Measured Response | Maximal Inhibition | Reference |
| Rat pyramidal neurons (primary culture) | Whole-cell current | ~30% | [1][3] |
| Rat hippocampal slices | NMDA receptor-mediated EPSP | ~60% | [1][3][5] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments involving this compound.
Calcium Imaging Assay in HEK Cells
This protocol is adapted from studies using Fluo-8 for monitoring intracellular calcium changes in HEK cells expressing GluN2A-containing NMDA receptors.
Methodology:
-
Cell Plating:
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Seed HEK293 cells expressing GluN1 and GluN2A subunits in a 96-well or 384-well black-walled, clear-bottom plate.
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Culture overnight to allow for adherence and confluence.
-
-
Dye Loading:
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Prepare a Fluo-8 dye-loading solution in a suitable buffer (e.g., HHBS with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C or room temperature, according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
-
NMDA Receptor Activation and Data Acquisition:
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Prepare a solution of glutamate and glycine in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the glutamate/glycine solution to the wells.
-
Measure the fluorescence intensity (Ex/Em ~490/525 nm) before and after the addition of the agonists.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity upon agonist addition in the presence of different concentrations of this compound.
-
Normalize the data to the response in the absence of the inhibitor and plot the dose-response curve to determine the IC50.
-
Experimental Workflow: Calcium Imaging
Caption: Workflow for a calcium imaging assay to determine this compound potency.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents from cultured neurons or brain slices.
Methodology:
-
Preparation of Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. Include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA currents.
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Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
-
Cell/Slice Preparation:
-
For cultured neurons, use cells plated on coverslips.
-
For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration from a neuron.
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Evoke synaptic currents by stimulating presynaptic afferents with a bipolar electrode.
-
-
This compound Application:
-
Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Perfuse the slice or culture with aCSF containing the desired concentration of this compound.
-
Record the EPSCs in the presence of the compound until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA EPSCs before and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Experimental Workflow: Electrophysiology
Caption: Workflow for whole-cell patch-clamp recording of NMDA currents.
Signaling Pathway and Troubleshooting Logic
This compound in the NMDA Receptor Signaling Pathway
This compound is a negative allosteric modulator (NAM) that selectively targets GluN2A-containing NMDA receptors. It does not compete with glutamate or glycine but binds to a different site on the receptor to reduce its activity. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Ca2+ influx through GluN2A-NMDA receptors.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues encountered during this compound experiments.
Caption: A logical guide to troubleshooting this compound experimental variability.
References
- 1. Fluo-8 Calcium Flux Assay [protocols.io]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize non-specific binding of MPX-004
This technical support resource provides troubleshooting guidance and frequently asked questions to help researchers minimize non-specific binding when working with MPX-004.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
High background signal or inconsistent results in your experiments with this compound may be due to non-specific binding. This guide provides a systematic approach to identify and mitigate these issues.
Question: I am observing high background signal in my assay, suggesting non-specific binding of this compound. What steps can I take to reduce it?
Answer: Non-specific binding can arise from various factors, including hydrophobic interactions, electrostatic interactions, or binding to unintended proteins or surfaces. Below is a step-by-step guide to troubleshoot and minimize this issue.
Step 1: Optimize Blocking Procedures
Effective blocking of unbound sites on your experimental surface (e.g., microplate wells, sensor chips) is critical.
-
Blocking Agents: If you are currently using a single blocking agent, consider trying alternatives. The effectiveness of a blocking agent can be assay-dependent.[1] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[1]
-
Concentration and Incubation Time: Ensure you are using the optimal concentration of your blocking agent and a sufficient incubation time. Refer to the table below for starting recommendations.
| Blocking Agent | Recommended Starting Concentration | Typical Incubation Time |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 1-2 hours at room temperature or overnight at 4°C |
| Casein | 1% (w/v) | 1-2 hours at room temperature or overnight at 4°C |
| Non-Fat Dry Milk | 5% (w/v) | 1-2 hours at room temperature |
Step 2: Adjust Buffer Composition
The composition of your assay and wash buffers can significantly influence non-specific binding.[2]
-
pH: The pH of your buffers can alter the charge of this compound and interacting surfaces.[2] Empirically test a range of pH values (e.g., 6.5 - 8.0) to find the optimal condition for your specific assay.
-
Salt Concentration: Increasing the ionic strength of your buffers by adding salts like NaCl can help disrupt electrostatic interactions that may cause non-specific binding.[2] Try titrating NaCl concentration (e.g., 150 mM to 500 mM).
-
Detergents: Including a mild non-ionic detergent, such as Tween-20 or Triton X-100, in your wash buffers can help reduce hydrophobic interactions.[1] A typical starting concentration is 0.05% (v/v).
Step 3: Include Competitive Inhibitors
If you suspect this compound is binding non-specifically to other receptors, you can include antagonists for those receptors in your assay buffer. Based on screening data, this compound has shown some low-level inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at a concentration of 1 µM.[3][4][5]
Step 4: Experimental Workflow and Controls
A well-designed experimental workflow with appropriate controls is essential for identifying and troubleshooting non-specific binding.
Figure 1: A generalized experimental workflow for a binding assay, highlighting key steps and essential controls for identifying non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][5][6] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate (B1630785) or glycine (B1666218) binding sites, and by doing so, it reduces the receptor's activity.[7] Its mechanism is thought to be similar to that of TCN-201, where it competitively antagonizes the co-agonist glycine.[3][4]
Q2: At what concentration does this compound show off-target effects?
A2: In a screening panel against various CNS-relevant receptors and enzymes, this compound at a concentration of 1 µM showed minor inhibition of 5-HT1B antagonist binding (35%), 5-HT2A agonist binding (31%), and EP4 agonist binding (27%).[3][4][5] Effects on other targets in the panel were less than 25%.[3][4]
Q3: Can the presence of glycine in my preparation affect the binding of this compound?
A3: Yes, the inhibitory potency of this compound can be influenced by the concentration of glycine.[7] As this compound is a functionally competitive antagonist with glycine, higher concentrations of glycine may reduce the apparent potency of this compound.[3][4]
Q4: What are some general strategies to reduce non-specific binding in immunoassays?
A4: Several strategies can be employed to minimize non-specific binding in immunoassays:
-
Optimize Blocking: Use effective blocking agents like BSA or casein to saturate non-specific binding sites on the solid phase.[1][2]
-
Adjust Buffer Conditions: Modify the pH and ionic strength of your buffers to reduce non-specific electrostatic interactions.[2]
-
Use Detergents: Incorporate non-ionic detergents in wash buffers to minimize hydrophobic interactions.[2]
-
Antibody Modifications: For antibody-based assays, using F(ab')2 fragments of antibodies can reduce non-specific binding caused by Fc receptors.[8]
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances that may cause non-specific binding.
References
- 1. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: Overcoming Limitations of MPX-004 in Long-Term Studies
Disclaimer: MPX-004 is a hypothetical compound created for illustrative purposes. The information and protocols provided below are based on common challenges encountered with small molecule kinase inhibitors in long-term research settings and are intended to serve as a comprehensive guide for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the novel tyrosine kinase, Kinase-X. It is under investigation for its anti-proliferative effects in various cancer models. In long-term studies, however, challenges such as acquired resistance and off-target effects have been noted.
Q2: What are the most common limitations observed with this compound in prolonged experiments?
A2: The primary limitations that researchers may encounter during long-term studies with this compound include:
-
Acquired Drug Resistance: Cancer cells may develop resistance to this compound over time, often through genetic mutations in the target kinase or activation of bypass signaling pathways.[1][2][3]
-
Off-Target Effects: At higher concentrations or over extended periods, this compound can interact with other kinases, leading to unexpected biological outcomes or toxicity.[4][5][6]
-
Compound Instability: The stability of this compound in solution can be a concern in multi-week experiments, potentially leading to a decrease in effective concentration.[7][8]
-
In Vivo Toxicity: Long-term administration in animal models has been associated with cardiovascular and hepatic toxicities.[9][10][11]
Q3: How can I be sure my this compound is active and stable throughout my experiment?
A3: Proper storage and handling are critical.[8][12] Lyophilized powder should be stored at -20°C or below, protected from light.[12] Once reconstituted in a solvent like DMSO, create single-use aliquots to minimize freeze-thaw cycles.[12] For long-term experiments, it is advisable to periodically test the concentration and purity of your working solution using methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to specific problems researchers might face during their experiments with this compound.
Issue 1: Development of Drug Resistance
Q: My cancer cell lines, which were initially sensitive to this compound, are now showing reduced sensitivity after several weeks of culture. What are the likely causes and how can I investigate them?
A: This is a classic case of acquired resistance.[1][2][13] The most common mechanisms include:
-
On-Target Mutations: Mutations in the Kinase-X gene can prevent this compound from binding effectively.[1][3][14]
-
Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to circumvent the inhibition of Kinase-X.[1][3]
-
Target Amplification: Overexpression of the Kinase-X protein can effectively "out-compete" the inhibitor.[1][3]
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and the suspected resistant cell line. A significant increase in IC50 confirms resistance.[15][16]
-
Sequence the Target: Isolate genomic DNA or RNA from the resistant cells and sequence the Kinase-X gene to identify potential mutations in the kinase domain.
-
Analyze Signaling Pathways: Use phosphoproteomics or Western blotting to probe for the activation of known bypass pathways (e.g., MET, HER2, PI3K/Akt signaling).[1]
-
Consider Combination Therapy: Based on your findings, consider combining this compound with an inhibitor of the identified bypass pathway.
Issue 2: Suspected Off-Target Effects
Q: I'm observing a phenotype (e.g., unexpected cell toxicity, altered morphology) that I cannot attribute to the inhibition of Kinase-X. How can I determine if this is an off-target effect?
A: Unexplained phenotypes are often the result of off-target interactions.[4][6][17] Small molecule inhibitors can bind to multiple proteins, particularly within the highly conserved kinase family.[6]
Troubleshooting Workflow:
-
Validate with a Structurally Different Inhibitor: Use another known inhibitor of Kinase-X that has a different chemical structure. If this second inhibitor does not produce the same unexpected phenotype, it is likely that the effect is specific to this compound's off-target activity.[6]
-
Perform a Kinome Scan: A kinome scan is a broad in vitro screen that tests the activity of this compound against a large panel of kinases. This can help identify potential off-target kinases.
-
Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to eliminate the expression of the primary target, Kinase-X. If this compound still produces the phenotype in these knockout cells, the effect is definitively off-target.[4][17]
-
Dose De-escalation: Determine if the off-target effect is dose-dependent. It may be possible to find a concentration window where on-target inhibition is achieved without significant off-target effects.
Issue 3: Inconsistent In Vivo Efficacy
Q: My in vivo studies with this compound are showing high variability between animals. What could be causing this?
A: Inconsistent in vivo results can stem from issues with compound stability, formulation, or animal metabolism.
Troubleshooting Workflow:
-
Check Formulation and Stability: Ensure your formulation vehicle is appropriate and that this compound remains soluble and stable in it for the duration of the study. Perform pre-formulation stability studies.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in the plasma of the animals over time. This will help you understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and determine if it is achieving sufficient exposure at the tumor site.
-
Assess Animal Health: Monitor animals for signs of toxicity, such as weight loss or changes in behavior. Toxicity can impact tumor growth and response to treatment.[10][18]
Data Presentation
Table 1: this compound Potency in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Resistance Index (RI) |
| CancerCell-Parental | N/A | 15 | - |
| CancerCell-Resistant | 12 Weeks | 450 | 30 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 1 indicates acquired resistance.[19]
Table 2: Stability of this compound in Solution at 4°C
| Time Point | Concentration (µM) by HPLC | Percent Degradation |
| Day 0 | 10.0 | 0% |
| Day 7 | 9.8 | 2% |
| Day 14 | 9.1 | 9% |
| Day 28 | 7.8 | 22% |
This data suggests that for experiments lasting longer than two weeks, fresh dilutions of this compound should be prepared.
Table 3: Common Off-Targets of this compound Identified by Kinome Scan
| Off-Target Kinase | Ki (nM) | Potential Biological Implication |
| VEGFR2 | 250 | Anti-angiogenic effects, potential for hypertension |
| PDGFRβ | 400 | Effects on stroma, potential for fluid retention |
| c-Kit | 750 | Myelosuppression |
| Src | 1200 | Broad effects on cell signaling |
This data can help interpret unexpected phenotypes and guide the design of cleaner compounds.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, escalating exposure to this compound.[15][16][19][20]
Methodology:
-
Determine Initial Dosing: Culture the parental (sensitive) cancer cell line and determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound using a standard cell viability assay (e.g., WST-1 or CellTiter-Glo).[15][19]
-
Initial Exposure: Seed the parental cells and treat them with the IC20 concentration of this compound. Culture the cells until they reach 70-80% confluency.
-
Dose Escalation: Passage the cells and increase the concentration of this compound by 1.5 to 2-fold.[15]
-
Repeat and Monitor: Continue this process of culturing and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration for a few more passages before attempting to increase the dose again.
-
Confirmation of Resistance: After several months (typically 3-6), the cells should be able to proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50. Confirm the new, higher IC50 value with a dose-response assay.[15][16]
-
Characterization: Once resistance is confirmed, the cell line is ready for further analysis, such as target sequencing and pathway analysis.
Protocol 2: Kinase Profiling to Identify Off-Targets
This protocol provides a general overview of how to perform a kinase profiling screen. These services are often outsourced to specialized companies.
Methodology:
-
Compound Preparation: Provide a high-purity sample of this compound at a known concentration, typically in DMSO.
-
Assay Execution: The service provider will test this compound at one or more concentrations (e.g., 1 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The activity of each kinase is measured, and the percent inhibition by this compound is calculated relative to a control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up: For significant hits, a follow-up dose-response experiment is performed to determine the Ki or IC50 value for each potential off-target. This provides quantitative data on the potency of this compound against these other kinases.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of acquired resistance to this compound via activation of a bypass signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating and overcoming acquired resistance to this compound.
Troubleshooting Logic Diagram
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
process improvements for MPX-004 based electrophysiology assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MPX-004 in electrophysiology assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during electrophysiological recordings with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low seal resistance (<<1 GΩ) | Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase. Use fresh cell cultures for each experiment. |
| Incorrect pipette positioning or pressure. | Approach the cell slowly and apply gentle suction to form the seal. In automated systems, optimize the "cell-on" parameters.[1] | |
| Debris in the recording solution or on the patch pipette tip. | Filter all solutions and ensure a clean experimental environment. Fire-polish patch pipettes to ensure a smooth surface. | |
| Unstable baseline recording | Electrical noise from nearby equipment. | Ground all equipment properly and use a Faraday cage to shield the setup. |
| Mechanical vibration. | Place the setup on an anti-vibration table. | |
| Cell membrane "creeping" or changing shape. | Allow the seal to stabilize for several minutes before recording. | |
| Inconsistent or no response to this compound | Poor solubility or precipitation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use. Visually inspect for any precipitation. One study noted that poor solubility of similar compounds can be a limiting factor.[2] |
| Incorrect agonist concentration. | Ensure the concentrations of NMDA and glycine (B1666218) are optimal to elicit a consistent baseline current. A common concentration used is 100 µM NMDA + 10 µM glycine.[2] | |
| Low expression of GluN2A subunits in the cell model. | Confirm the expression of GluN2A subunits in your chosen cell line or neuronal preparation. This compound is highly selective for GluN2A-containing NMDA receptors.[2][3][4][5] | |
| Inaccurate drug concentration at the cell. | Ensure rapid and complete solution exchange at the cell surface. Check the perfusion system for any leaks or blockages. | |
| High variability between experiments | Inconsistent cell passage number or culture conditions. | Maintain a consistent cell culture protocol, including passage number, media, and incubation conditions. |
| Temperature fluctuations. | Use a temperature-controlled recording chamber, as ion channel kinetics can be temperature-dependent.[6] | |
| Subjectivity in manual patch-clamping. | Where possible, utilize automated patch-clamp (APC) systems to improve reproducibility and throughput.[1][6][7] |
Frequently Asked Questions (FAQs)
1. What is the expected potency (IC50) of this compound on GluN2A-containing NMDA receptors?
The IC50 of this compound can vary depending on the expression system. In HEK cells expressing human GluN2A, the IC50 is approximately 79 nM.[5] In Xenopus oocytes expressing GluN1 and GluN2A, the IC50 is around 198 ± 17 nM.[3][4]
2. How selective is this compound for GluN2A over other NMDA receptor subunits?
This compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has minimal to no inhibitory effect on GluN2B or GluN2D receptor-mediated responses in HEK cell-based assays.[2][3][4][5] In Xenopus oocytes, this compound at concentrations up to 10 µM showed only weak inhibition (up to 8%) of currents from GluN2B, C, or D receptors.[3] The selectivity for GluN2A over other subtypes is estimated to be at least 150-fold.[4]
3. What percentage of NMDA receptor current should I expect this compound to inhibit in native neurons?
The degree of inhibition will depend on the relative expression of GluN2A subunits in the specific neuronal population. For example:
-
In rat pyramidal neurons in primary culture, maximal concentrations of this compound inhibited approximately 30% of the whole-cell NMDA-activated current.[2][3][4]
-
In rat hippocampal slices, this compound inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[2][3][4]
4. Can I use this compound in automated patch-clamp (APC) systems?
Yes, this compound is suitable for use in APC systems. These platforms offer higher throughput and improved reproducibility compared to manual patch-clamping, which is beneficial for compound screening.[6][7][8] Ensure that your APC system's fluidics are compatible with the solvent used for this compound stock solutions.
5. How can I confirm that the effect I'm seeing is specific to GluN2A?
The selectivity of this compound at native receptors was confirmed in a study where it had no inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knock-out mice.[2][5] If available, using tissue from such genetic models would be a definitive control. Alternatively, comparing the effects of this compound with a selective GluN2B antagonist can help dissect the contribution of each subunit to the total NMDA current.[4]
Data Presentation
Table 1: Potency of this compound on GluN2A-Containing NMDA Receptors
| Expression System | Agonists | IC50 (nM) | Reference |
| HEK cells (human GluN2A) | Glutamate/Glycine | 79 | [5][9] |
| Xenopus oocytes (rat GluN2A) | Glutamate/Glycine | 198 ± 17 | [3][4] |
Table 2: Inhibition of Native NMDA Receptor Currents by this compound
| Preparation | Measurement | % Inhibition | Reference |
| Rat cortical neurons (primary culture) | Whole-cell current | ~30% | [2][3][4] |
| Rat hippocampal slices | NMDA receptor-mediated EPSP | ~60% | [2][3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
-
Cell Preparation: Plate primary cortical neurons on coverslips and culture for 13-15 days.[2]
-
Solutions:
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 4 Na2ATP, 0.3 NaGTP (pH 7.3 with CsOH).
-
Agonist Solution: Prepare a stock of 100 µM NMDA + 10 µM glycine in the external solution.[2]
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentration in the agonist solution.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -70 mV.[2]
-
Apply the agonist solution for 4 seconds to establish a baseline NMDA-activated current.
-
Co-apply the this compound/agonist solution to measure the degree of inhibition.
-
Perform a washout with the agonist solution to observe the recovery of the current.
-
Protocol 2: Automated Patch-Clamp (APC) Assay with HEK Cells
-
Cell Preparation: Culture HEK cells stably expressing the human GluN2A/GluN1 subunits. On the day of the experiment, prepare a high-quality, single-cell suspension.
-
Solutions: Prepare external and internal solutions as specified by the APC instrument manufacturer. Prepare agonist and this compound solutions as described in Protocol 1.
-
APC Instrument Setup:
-
Prime the instrument's fluidics system.
-
Load the cell suspension, solutions, and the patch-clamp chip into the instrument.
-
-
Assay Execution:
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and solution exchange.
-
Program the software to apply a voltage protocol (e.g., a voltage step to +20 or +40 mV from a holding potential of -70 mV) to elicit currents.[2]
-
Apply the agonist solution to establish a baseline.
-
Apply different concentrations of this compound to determine the IC50.
-
The software will record and analyze the currents from multiple cells in parallel.[7][8]
-
Visualizations
Caption: General workflow for an this compound electrophysiology experiment.
Caption: Troubleshooting logic for inconsistent this compound effects.
Caption: this compound antagonizes GluN2A-containing NMDA receptors.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
Validation & Comparative
MPX-004: A Comparative Guide to its Selectivity for NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of MPX-004 for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor compared to other NMDA receptor subunits. The information presented is collated from preclinical research and is intended to provide an objective comparison of this compound's performance with supporting experimental data.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various NMDA receptor subunit combinations, as determined by in vitro pharmacological assays.
| Receptor Subunit | Assay Type | Cell Line | IC50 (nM) | Fold Selectivity vs. GluN2A | Reference |
| GluN1/GluN2A | Calcium Flux | HEK293 | 79 | - | [1][2] |
| GluN1/GluN2A | Electrophysiology | Xenopus Oocytes | 198 | - | [3] |
| GluN1/GluN2B | Calcium Flux | HEK293 | > 30,000 (No Inhibition) | > 380-fold | [1][2] |
| GluN1/GluN2B | Electrophysiology | Xenopus Oocytes | Weak inhibition at 10µM | High | [3] |
| GluN1/GluN2C | Electrophysiology | Xenopus Oocytes | Weak inhibition at 10µM | High | [3] |
| GluN1/GluN2D | Calcium Flux | HEK293 | > 30,000 (No Inhibition) | > 380-fold | [1][2] |
| GluN1/GluN2D | Electrophysiology | Xenopus Oocytes | Weak inhibition at 10µM | High | [3] |
Experimental Validation of Selectivity
The selectivity of this compound for GluN2A-containing NMDA receptors has been demonstrated in multiple experimental systems. In HEK cells expressing different NMDA receptor subunit combinations, this compound potently inhibited GluN2A-containing receptors with a reported IC50 of 79 nM.[1][2] In contrast, at concentrations that completely inhibited GluN2A activity, this compound had no significant inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[1][2]
These findings were further corroborated using electrophysiological recordings in Xenopus oocytes, where this compound demonstrated a clear preference for GluN1/GluN2A receptors.[3] At a concentration of 10 µM, this compound only weakly inhibited currents mediated by GluN2B, GluN2C, or GluN2D subunits, underscoring its high selectivity for GluN2A.[3]
Crucially, the GluN2A selectivity of this compound was confirmed in native neuronal preparations. In cortical slices from GRIN2A knockout mice, which lack the GluN2A subunit, this compound showed no inhibitory effect on NMDA receptor-mediated synaptic currents, providing strong evidence of its specific action on GluN2A-containing receptors.[1]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Calcium Flux Assay in HEK293 Cells
This assay measures the influx of calcium through NMDA receptors upon activation and the inhibitory effect of this compound.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, or GluN2D) using a suitable transfection reagent.
2. Assay Procedure:
-
Transfected cells are seeded into 384-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
The cells are then washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader.
-
This compound at various concentrations is added to the wells.
-
The NMDA receptor is activated by the addition of glutamate (B1630785) and glycine (B1666218) (co-agonist).
-
The change in fluorescence, corresponding to the influx of calcium, is measured over time.
3. Data Analysis:
-
The increase in fluorescence upon agonist addition is calculated.
-
The percentage of inhibition by this compound at each concentration is determined relative to the control (no antagonist).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique directly measures the ion flow through NMDA receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Injection:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
cRNA for the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, and HEPES).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor currents are evoked by the application of glutamate and glycine.
-
Once a stable baseline current is established, this compound at various concentrations is co-applied with the agonists.
3. Data Analysis:
-
The peak amplitude of the inward current in the presence and absence of this compound is measured.
-
The percentage of inhibition for each concentration of this compound is calculated.
-
IC50 values are determined from the concentration-response curves.
Visualizations
Experimental Workflow for Assessing NMDA Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound for NMDA receptor subunits.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-D-aspartate/glycine and quisqualate/kainate receptors expressed in Xenopus oocytes: antagonist pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of MPX-004 and MPX-007
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two novel pyrazine-containing antagonists, MPX-004 and MPX-007, which are potent and selective negative allosteric modulators (NAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Both compounds represent significant advancements over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and drug-like properties.[2][3] This document summarizes their comparative potency and selectivity, supported by experimental data, and outlines the methodologies used for their characterization.
Introduction to this compound and MPX-007
This compound and MPX-007 are selective antagonists of NMDA receptors that contain the GluN2A subunit.[4] They function as negative allosteric modulators, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[5][6] This binding reduces the potency of the co-agonist glycine (B1666218), thereby inhibiting receptor function.[5] This mechanism allows for the targeted modulation of a specific subset of NMDA receptors, which are widely implicated in various neurological processes and disorders.[4]
Potency Comparison
MPX-007 consistently demonstrates higher potency in inhibiting GluN2A-containing NMDA receptors compared to this compound across various experimental platforms. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Compound | Assay System | IC50 (nM) |
| MPX-007 | HEK Cells (Ca2+ influx) | 27[2][4][7] |
| This compound | HEK Cells (Ca2+ influx) | 79[2][4][7][8] |
| MPX-007 | Xenopus Oocytes (Electrophysiology) | 143 ± 10[2][9] |
| This compound | Xenopus Oocytes (Electrophysiology) | 198 ± 17[2][8][9] |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glycine used.[5]
Selectivity Profile
Both compounds exhibit high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D). However, this compound displays a slightly better selectivity profile than MPX-007, which shows some off-target activity at higher concentrations.
| Compound | Selectivity over other GluN2 Subtypes | Off-Target Effects |
| This compound | At least 150-fold selective for GluN2A.[1][2][9] | At concentrations up to 10 μM, it only weakly inhibits currents in oocytes expressing GluN2B, C, or D receptors (up to 8%).[2][8] At 1 μM, it showed minor inhibition of binding at 5-HT1B (35%), 5-HT2A (31%), and EP4 (27%) receptors.[2] |
| MPX-007 | At least 70-fold selective for GluN2A.[1][2][9] | Shows weak, concentration-dependent inhibition of GluN2B-mediated currents, blocking approximately 30% of the current at 10 μM.[2][9][10] |
Experimental Protocols
The characterization of this compound and MPX-007 involved several key experimental procedures to determine their potency and selectivity.
Calcium Influx Assay in HEK Cells
This assay is used to determine the IC50 values of the compounds against different GluN2 subunits expressed in a controlled cellular environment.[3][6]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[6]
-
Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8® or Fluo-4).[3][6]
-
Compound Application: A range of concentrations of this compound or MPX-007 is added to the cell plates.[6]
-
Receptor Stimulation: The cells are stimulated with a mixture of glutamate (B1630785) and glycine to activate the NMDA receptors.[6]
-
Data Acquisition: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.[5][6]
-
Data Analysis: Concentration-response curves are generated by plotting the fluorescence intensity against the logarithm of the compound concentration. These curves are then fitted to the Hill equation to determine the IC50 values.[2][6]
Electrophysiology in Xenopus Oocytes
This technique directly measures the ion flow through NMDA receptors in response to agonist application and in the presence of the antagonists.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding human GluN1 and one of the GluN2 (A-D) subunits.
-
Two-Electrode Voltage Clamp: Oocytes are voltage-clamped, and currents are evoked by the application of glutamate and glycine.[2]
-
Compound Application: this compound or MPX-007 is applied at various concentrations to determine its inhibitory effect on the evoked currents.[2]
-
Data Analysis: The inhibition of the current at each compound concentration is measured, and the data are used to generate concentration-response curves to calculate the IC50 values.[2]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of NMDA receptors and the experimental workflow for their analysis.
Caption: Mechanism of MPX compounds as negative allosteric modulators of the NMDA receptor.
Caption: Experimental workflow for determining IC50 values using a calcium influx assay.
Conclusion
Both this compound and MPX-007 are valuable pharmacological tools for probing the function of GluN2A-containing NMDA receptors. MPX-007 offers greater potency, which may be advantageous in certain experimental contexts. Conversely, this compound provides a slightly cleaner selectivity profile, making it a more suitable choice when minimizing any potential off-target effects on GluN2B receptors is critical. The selection between these two compounds will ultimately depend on the specific requirements of the research application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
MPX-004: A Potent and Selective Inhibitor of NMDA Receptor-Mediated Currents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Inhibitory Effects of MPX-004 on NMDA Receptor-Mediated Currents.
This guide provides a comprehensive comparison of this compound with other NMDA receptor antagonists, supported by experimental data. It is designed to inform researchers and professionals in drug development about the potential of this compound as a selective pharmacological tool.
Comparative Analysis of Inhibitory Potency
This compound demonstrates potent and selective inhibition of NMDA receptors containing the GluN2A subunit.[1][2][3] Its inhibitory concentration (IC50) has been determined in various experimental systems, highlighting its efficacy compared to other NMDA receptor antagonists.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | GluN2A-containing NMDA Receptors | HEK Cells | 79 nM | [1][2][4] |
| This compound | NMDA Receptor-mediated fEPSPs | Rat Hippocampal Slices | 3.4 µM | [1] |
| MPX-007 | GluN2A-containing NMDA Receptors | HEK Cells | 27 nM | [1][3] |
| TCN-201 | GluN2A-containing NMDA Receptors | Xenopus Oocytes | ~200 nM | [5] |
| Ketamine | NMDA Receptors (non-selective) | - | ~0.5 µM (Ki) | |
| Memantine | NMDA Receptors (non-selective) | - | ~1 µM (Ki) |
Table 1: Comparative IC50 values of this compound and other NMDA receptor antagonists.
This compound exhibits a high degree of selectivity for GluN2A-containing receptors, with no inhibitory effect observed on GluN2B or GluN2D receptor-mediated responses at concentrations that completely inhibit GluN2A activity.[1][3][4] This selectivity was confirmed in electrophysiology assays using Xenopus oocytes expressing different GluN2 subunits.[1][4] In native systems, maximal concentrations of this compound inhibited approximately 30% of the whole-cell NMDA receptor-mediated current in cultured rat pyramidal neurons and about 60% of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices.[1][4]
Signaling Pathway of NMDA Receptor Activation and Inhibition
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention for antagonists like this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Calcium Influx Assay in HEK Cells
This assay quantifies the inhibitory effect of compounds on NMDA receptor activation by measuring changes in intracellular calcium concentration.
-
Cell Culture: Human Embryonic Kidney (HEK) cells are cultured and transfected to express specific NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-8.[6]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Receptor Stimulation: NMDA receptors are stimulated with agonists like glutamate and glycine.[6]
-
Fluorescence Measurement: The change in fluorescence, indicating the influx of calcium, is measured using a fluorescent plate reader.
-
Data Analysis: The concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.[1]
Electrophysiology in Xenopus Oocytes
This technique directly measures the ion currents passing through the NMDA receptor channels.
-
Oocyte Preparation: Xenopus oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits.
-
Two-Electrode Voltage Clamp: The oocyte is voltage-clamped using two microelectrodes, one for voltage recording and one for current injection.
-
Compound Application: The oocyte is perfused with a solution containing NMDA and glycine to elicit a baseline current. Subsequently, different concentrations of the antagonist (e.g., this compound) are applied.[4]
-
Current Recording: The changes in the ion current flowing through the NMDA receptors are recorded in response to the compound.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.
Experimental Workflow for Assessing NMDA Receptor Inhibition
The following diagram outlines the typical workflow for evaluating the inhibitory properties of a compound on NMDA receptor-mediated currents.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
Validating the Specificity of MPX-004: A Comparative Analysis of its Effects on NMDA and AMPA Receptors
For Immediate Release
This guide provides a comparative analysis of the effects of the novel pharmacological tool, MPX-004, on two key subtypes of ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The data presented herein demonstrates that this compound is a potent and selective antagonist of GluN2A-containing NMDA receptors, with no discernible effect on AMPA receptor-mediated currents. This high degree of selectivity makes this compound a valuable tool for researchers investigating the specific physiological and pathological roles of GluN2A-containing NMDA receptors.
Executive Summary of Comparative Data
The following table summarizes the key findings regarding the activity of this compound at NMDA and AMPA receptors.
| Parameter | NMDA Receptor (GluN2A-containing) | AMPA Receptor |
| Effect | Antagonist | No Effect |
| Potency (IC₅₀) | 79 nM (in HEK cells)[1][2] | Not Applicable |
| Electrophysiological Response | Inhibition of whole-cell current and synaptic potentials[3][4][5] | No change in synaptic currents[1][3][5] |
| Quantitative Comparison | ~60% inhibition of NMDA receptor-mediated fEPSPs in rat hippocampal slices at 30-50 μM[4] | AMPA receptor-mediated synaptic currents in mouse visual cortex pyramidal neurons: Control: 118±16 pA; 50 μM this compound: 118±21 pA[3][5] |
Mechanism of Action: A Tale of Two Receptors
This compound's selective action is rooted in its specific interaction with the NMDA receptor complex. It functions as a negative allosteric modulator that is selective for NMDA receptors containing the GluN2A subunit.[3][5][6] Its mechanism is thought to be similar to that of TCN-201, acting as a functionally competitive antagonist with the co-agonist glycine (B1666218).[3][5][6] In contrast, this compound demonstrates no functional interaction with AMPA receptors at concentrations that produce maximal inhibition of GluN2A-containing NMDA receptors.[1][3][5]
Figure 1. Logical diagram illustrating the selective inhibitory action of this compound on GluN2A-containing NMDA receptors and its lack of effect on AMPA receptors.
Experimental Validation of Specificity
The lack of effect of this compound on AMPA receptors has been rigorously validated using electrophysiological techniques in native neuronal preparations.
Key Experimental Protocol: Whole-Cell Voltage-Clamp Recordings in Brain Slices
This method directly measures the electrical currents mediated by AMPA receptors in neurons within a brain slice, providing a physiologically relevant assessment of drug effects.
Objective: To determine if this compound modulates AMPA receptor-mediated synaptic currents.
Methodology:
-
Slice Preparation: Acute coronal slices of the mouse visual cortex are prepared.
-
Recording: Whole-cell voltage-clamp recordings are obtained from pyramidal neurons. Neurons are held at a membrane potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and minimize the contribution of NMDA receptors.
-
Pharmacology: The GABA-A receptor antagonist picrotoxin (B1677862) is included in the recording solution to block inhibitory currents.
-
Data Acquisition: A baseline of AMPA receptor-mediated EPSCs is recorded.
-
Drug Application: this compound (50 μM) is bath-applied to the slice.
-
Analysis: The amplitude of AMPA receptor-mediated EPSCs before and after the application of this compound is compared.
Results: The experimental data conclusively show that there is no statistically significant difference in the amplitude of AMPA receptor-mediated synaptic currents in the presence of 50 μM this compound compared to control conditions.[3][5]
Figure 2. A schematic of the experimental workflow used to confirm the absence of this compound activity on AMPA receptor-mediated synaptic currents.
Comparative Analysis with Alternative Compounds
To further highlight the specificity of this compound, it is useful to compare its profile to compounds known to modulate AMPA receptors.
| Compound | Primary Target | Effect on AMPA Receptors |
| This compound | GluN2A-containing NMDA Receptors | None |
| GYKI 52466 | AMPA Receptors | Non-competitive antagonist |
| Cyclothiazide | AMPA Receptors | Positive allosteric modulator (reduces desensitization) |
| NBQX | AMPA/Kainate Receptors | Competitive antagonist |
This comparison underscores the unique selectivity of this compound for a specific subtype of NMDA receptors, making it an invaluable tool for dissecting the complex roles of glutamatergic signaling in the central nervous system. The absence of off-target effects on AMPA receptors ensures that experimental findings using this compound can be confidently attributed to the modulation of GluN2A-containing NMDA receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Glycine Sensitivity of NMDA Receptor Modulators: A Comparative Analysis of MPX-004 and TCN-201
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the glycine (B1666218) sensitivity of two prominent NMDA receptor modulators, MPX-004 and TCN-201. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound and TCN-201 are selective negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Their inhibitory effect is notably dependent on the concentration of the co-agonist glycine.[1][3] This guide delves into a comparative analysis of their glycine sensitivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of Glycine Sensitivity
The inhibitory potency of both this compound and TCN-201 is inversely related to the ambient glycine concentration. However, studies have demonstrated that this compound exhibits lower sensitivity to glycine compared to TCN-201, maintaining greater inhibitory activity at higher glycine levels.[3]
| Compound | Glycine Concentration (µM) | IC50 (nM) | Fold Shift in IC50 (relative to 3 µM Glycine) | Maximal Inhibition at 300 µM Glycine |
| TCN-201 | 3 | ~320[1] | - | Markedly diminished[3] |
| 30 | - | - | - | |
| 300 | - | - | Incomplete[3] | |
| This compound | 3 | 79 (HEK cells)[2], 198 (Oocytes)[2] | - | - |
| 30 | - | 3.8[3] | 71% ± 4%[3] | |
| 300 | - | - | Incomplete[3] |
Note: IC50 values can vary depending on the expression system (e.g., HEK cells vs. Xenopus oocytes) and specific experimental conditions.
Mechanism of Action: Allosteric Modulation of the Glycine Binding Site
Both TCN-201 and this compound exert their effects not by directly competing with glycine for its binding site on the GluN1 subunit, but by binding to a distinct, novel allosteric site.[1][4] This allosteric binding event reduces the potency of glycine, thereby inhibiting NMDA receptor function.[1] The binding site for these compounds is located at the dimer interface between the agonist binding domains of the GluN1 and GluN2A subunits.[1][4]
The structural similarities between this compound and TCN-201 suggest a comparable mechanism of action.[2][5] However, the chemical modifications in this compound likely account for its reduced sensitivity to glycine, allowing it to be a more potent and complete inhibitor of GluN2A activity, even at physiological glycine concentrations.[2][3]
Experimental Protocols
The glycine sensitivity of this compound and TCN-201 has been characterized using various electrophysiological and fluorescence-based assays.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
A standard method for characterizing ion channel modulators involves expressing specific NMDA receptor subunits in Xenopus laevis oocytes.
-
Receptor Expression: Oocytes are injected with cRNA encoding for human or rat GluN1 and GluN2A subunits.
-
Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are voltage-clamped, typically at -40 to -70 mV.
-
Agonist and Modulator Application: A solution containing a fixed concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine (e.g., 1 µM to 300 µM) is perfused over the oocyte to elicit a baseline current. The modulator (this compound or TCN-201) is then co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibition of the NMDA receptor-mediated current by the modulator is measured. IC50 values are determined by fitting the concentration-response data to the Hill equation. The shift in IC50 at different glycine concentrations provides a quantitative measure of glycine sensitivity.[1][2]
Calcium Fluorescence Assays in HEK293 Cells
An alternative high-throughput method utilizes human embryonic kidney (HEK293) cells transiently or stably expressing the NMDA receptor subunits of interest.
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding for the GluN1 and GluN2A subunits.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-8.[6]
-
Compound Application: Cells are exposed to glutamate and glycine in the presence of varying concentrations of this compound or TCN-201.[2][6]
-
Fluorescence Measurement: The influx of calcium through activated NMDA receptors leads to an increase in fluorescence intensity, which is measured using a fluorescence plate reader.[6]
-
Data Analysis: The inhibitory effect of the compounds on the calcium response is quantified, and IC50 values are determined.
This guide provides a foundational understanding of the comparative glycine sensitivity of this compound and TCN-201. For further in-depth analysis, consulting the primary research articles cited is recommended.
References
- 1. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
Confirming the On-Target Effects of MPX-004 in Native Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPX-004's performance in selectively targeting the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors in native neurons. The data presented herein, supported by detailed experimental protocols, demonstrates the potency and selectivity of this compound, positioning it as a valuable pharmacological tool for investigating GluN2A physiology and its role in various neurological disorders.
Executive Summary
This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4][5][6] It offers significant advantages over older compounds, such as TCN-201, by providing more complete inhibition of GluN2A-mediated responses and exhibiting reduced sensitivity to glycine (B1666218) concentrations.[3][7][8] This guide presents key experimental data confirming the on-target effects of this compound in primary neuronal cultures and brain slices, alongside comparisons with other relevant pharmacological agents.
Data Presentation
Table 1: Potency and Efficacy of this compound in Recombinant and Native Systems
| System | Assay | Agonists | This compound IC₅₀ | Maximum Inhibition | Reference |
| HEK Cells | Ca²⁺ influx | 3 µM Glutamate + 3 µM Glycine | 79 nM | ~100% | [1][2][4][5][6] |
| Xenopus Oocytes | Two-electrode voltage clamp | NMDA + Glycine | 198 nM | Not specified | [2] |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell patch clamp | 100 µM NMDA + 10 µM Glycine | Not specified | ~30% of whole-cell current | [1][4][5][6] |
| Rat Hippocampal Slices | Field EPSP recording | Schaffer collateral stimulation | Not specified | ~60% of NMDA receptor-mediated fEPSP | [1][4][5][6] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | System | Assay | This compound Concentration | % Inhibition | Reference |
| GluN2B-containing NMDA Receptors | Xenopus Oocytes | Two-electrode voltage clamp | 10 µM | Weak (up to 8%) | [1][2] |
| GluN2C-containing NMDA Receptors | Xenopus Oocytes | Two-electrode voltage clamp | 10 µM | Weak (up to 8%) | [2] |
| GluN2D-containing NMDA Receptors | Xenopus Oocytes | Two-electrode voltage clamp | 10 µM | Weak (up to 8%) | [1][2] |
| AMPA Receptors | Mouse Visual Cortex Slices | Synaptic current recording | 50 µM | No effect | [1][2] |
| 5-HT₁B Receptor | Radioligand binding assay | CEREP-80 panel | 1 µM | 35% | [1][2] |
| 5-HT₂A Receptor | Radioligand binding assay | CEREP-80 panel | 1 µM | 31% | [1][2] |
| EP₄ Receptor | Radioligand binding assay | CEREP-80 panel | 1 µM | 27% | [1][2] |
Table 3: Comparison of this compound with Other GluN2 Subunit Modulators
| Compound | Target | System | Key Finding | Reference |
| This compound | GluN2A NAM | Rat Hippocampal Slices | Inhibited ~60% of NMDA receptor-mediated fEPSP | [1][4] |
| Selective GluN2B NAM | GluN2B NAM | Rat Hippocampal Slices | Inhibited ~40% of NMDA receptor-mediated fEPSP | [1][4] |
| TCN-201 | GluN2A NAM | HEK Cells | Incomplete inhibition (~40%) of GluN2A Ca²⁺ response; high sensitivity to glycine | [3][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
-
Cell Preparation: Primary cortical neurons from E18 rat embryos are cultured for 13-15 days on poly-D-lysine coated glass coverslips.[1][5]
-
Recording Solutions:
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 11 EGTA, 10 HEPES, 0.5 CaCl₂, pH adjusted to 7.25 with CsOH.[1]
-
External Solution: Standard artificial cerebrospinal fluid (aCSF).
-
-
Procedure: Whole-cell voltage-clamp recordings are performed on pyramidal neurons. NMDA receptor-mediated currents are evoked by application of 100 µM NMDA and 10 µM glycine during a voltage step to +40 mV from a holding potential of -70 mV.[4][5] this compound is bath-applied at the desired concentration, and the resulting inhibition of the evoked current is measured.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from 3- to 4-week-old rats.
-
Recording: fEPSPs are recorded in the CA1 region in response to Schaffer collateral stimulation.[2] The NMDA receptor component of the fEPSP is isolated pharmacologically.
-
Procedure: A stable baseline of NMDA receptor-mediated fEPSPs is established before bath application of this compound at various concentrations (e.g., 100 nM - 30 µM).[2] The concentration-dependent reduction in the fEPSP slope or amplitude is quantified.
Confirmation of GluN2A Selectivity in GRIN2A Knockout Mice
-
Model System: Acute cortical slices from wild-type (WT) and GRIN2A knockout (KO) mice.[1][4][5][6]
-
Procedure: NMDA receptor-mediated synaptic currents are recorded. This compound is applied to slices from both WT and KO mice.[1][4][5][6]
-
Expected Outcome: this compound should inhibit NMDA receptor currents in WT mice but have no effect in GRIN2A KO mice, confirming its selectivity for GluN2A-containing receptors.[1][4][5][6]
Mandatory Visualization
Caption: this compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.
Caption: Workflow for confirming this compound's on-target effects in native neurons.
Discussion
The presented data compellingly demonstrates that this compound is a highly effective and selective antagonist of GluN2A-containing NMDA receptors in native neuronal preparations. In cultured rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated current.[1][4][5][6] In the more integrated network of rat hippocampal slices, this compound inhibited about 60% of the NMDA receptor-mediated fEPSP.[1][4][5][6] This difference likely reflects the varied contribution of GluN2A subunits to synaptic versus extrasynaptic NMDA receptor populations and in different neuronal types.
Crucially, the on-target selectivity of this compound was unequivocally confirmed in experiments using GRIN2A knockout mice, where the compound had no inhibitory effect on NMDA receptor-mediated synaptic currents.[1][4][5][6] This provides definitive evidence that the observed effects of this compound are mediated through its interaction with the GluN2A subunit.
In comparison to the prototypical GluN2A antagonist TCN-201, this compound demonstrates superior potency and a more complete blockade of GluN2A-containing receptors, particularly at physiological glycine concentrations.[3][8] Furthermore, its minimal activity at other NMDA receptor subtypes (GluN2B, 2C, 2D) and other CNS targets underscores its high selectivity.[1][2]
Recent studies have further elucidated the functional consequences of this compound's on-target effects, showing that it can decrease the activity of parvalbumin-expressing interneurons and, consequently, increase the firing rate of pyramidal neurons in the prefrontal cortex.[3] This disinhibition of prefrontal circuits has been linked to both antidepressant-like and schizophrenia-like behaviors, highlighting the critical role of GluN2A-containing NMDA receptors in regulating complex brain functions.[3]
Conclusion
This compound is a robust and selective pharmacological tool for the investigation of GluN2A-containing NMDA receptors in native neuronal systems. Its well-characterized on-target effects, coupled with its superior pharmacological properties compared to earlier compounds, make it an invaluable asset for researchers in neuroscience and drug discovery. The experimental protocols and comparative data provided in this guide offer a comprehensive resource for scientists seeking to utilize this compound to explore the physiological and pathophysiological roles of GluN2A subunits.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GluN2A-NMDA receptor inhibition disinhibits the prefrontal cortex, reduces forced swim immobility, and impairs sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of MPX-004 in Diverse Neuronal Preparations: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of MPX-004's efficacy across various neuronal preparations, supported by experimental data and detailed methodologies. This compound is a potent and selective antagonist of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2]
Quantitative Efficacy of this compound and Comparators
The following table summarizes the quantitative data on the efficacy of this compound and its key alternatives, TCN-201 and MPX-007, in different experimental models. This data highlights the potency and selectivity of this compound for GluN2A-containing NMDA receptors.
| Compound | Preparation | Assay Type | Efficacy Metric | Value | Reference |
| This compound | HEK cells expressing GluN2A | Calcium Imaging | IC₅₀ | 79 nM | [1][2][3] |
| Xenopus oocytes expressing hGluN1/hGluN2A | Two-Electrode Voltage Clamp | IC₅₀ | 198 nM | [3] | |
| Rat pyramidal neurons (primary culture) | Whole-cell current | % Inhibition | ~30% | [1][4][5] | |
| Rat hippocampal slices (CA1) | fEPSP | % Inhibition | ~60% | [1][4][5] | |
| Mouse visual cortex slices (WT) | NMDAR/AMPAR ratio | % Reduction | ~30% | [5] | |
| Mouse visual cortex slices (GRIN2A KO) | NMDAR-mediated synaptic currents | % Inhibition | No effect | [1][2][4][5] | |
| MPX-007 | HEK cells expressing GluN2A | Calcium Imaging | IC₅₀ | 27 nM | [1][2] |
| Rat pyramidal neurons (primary culture) | Whole-cell current | % Inhibition | ~30% | [1][4][5] | |
| TCN-201 | HEK cells expressing GluN2A | Calcium Imaging | % Inhibition | ~40% (incomplete) | [1][5] |
| Xenopus oocytes expressing GluN1/GluN2A | Two-Electrode Voltage Clamp | IC₅₀ | ~200 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture and Heterologous Expression
HEK293T cells were utilized for the expression of various NMDA receptor subtypes.[7] Cells were cultured under standard conditions and transfected with plasmids encoding the desired GluN1 and GluN2 subunits.[1] For calcium imaging assays, cells were stimulated with glutamate (B1630785) and glycine (B1666218) in the presence of varying concentrations of the test compounds.[1][5]
Electrophysiology in Xenopus Oocytes
Xenopus oocytes were injected with cRNA encoding human GluN1 and GluN2A-D subunits.[1] Two-electrode voltage-clamp recordings were performed to measure NMDA receptor-mediated currents.[6] The inhibitory potency of the compounds was determined by applying them at various concentrations during the activation of the receptors by glutamate and glycine.[6]
Primary Neuronal Culture and Patch-Clamp Electrophysiology
Primary cultures of rat cortical or pyramidal neurons were prepared and maintained for 13-15 days.[1] Whole-cell patch-clamp recordings were used to measure NMDA receptor-mediated currents.[1][4][5] The effect of this compound was assessed by bath application of the compound.[7]
Brain Slice Preparation and Field Potential Recordings
Acute hippocampal or cortical slices were prepared from rats or mice.[1][5] Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus in response to Schaffer collateral stimulation.[1] The effect of this compound was determined by perfusing the slices with the compound and measuring the reduction in the NMDA receptor-mediated component of the fEPSP.[1]
Visualizing the Science: Diagrams of Pathways and Processes
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: Signaling pathway of this compound at the NMDA receptor.
Caption: Workflow for assessing this compound efficacy in brain slices.
Caption: Logical structure of the comparative study.
References
- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A-NMDA receptor inhibition disinhibits the prefrontal cortex, reduces forced swim immobility, and impairs sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of MPX-004: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle MPX-004 with appropriate care. According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed. In the event of exposure, the following first aid measures are recommended[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and consult a physician.
-
Eye Contact: Immediately flush the eyes with large volumes of water, holding the eyelids apart. Remove contact lenses if present and seek prompt medical attention.
-
Ingestion: If the person is conscious, wash their mouth out with water. Do not induce vomiting unless directed by medical personnel and seek medical attention.
In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] For accidental spills, wear full personal protective equipment, ensure adequate ventilation, and absorb the spill with a non-combustible material like diatomite.[1]
Core Disposal Procedure: Consultation with EHS
The primary and most critical step in the disposal of any research chemical, including this compound, is to consult with your institution's Environmental Health and Safety (EHS) office .[2] EHS professionals are equipped to assess the compound based on available data and provide guidance on the appropriate and compliant disposal route in accordance with local, state, and federal regulations.
The following logical workflow outlines the recommended decision-making process for the disposal of research chemicals like this compound.
Summary of Known this compound Properties
While a comprehensive hazard profile is not available, the table below summarizes the known information, which can be shared with your EHS office to facilitate a proper risk assessment.
| Property | Information | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Identified Uses | For research use only, not for human or veterinary use | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Recommended storage: Powder at -20°C for 3 years; 4°C for 2 years. | [1] |
| Accidental Release | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [1] |
Experimental Protocols Cited
The available documentation for this compound focuses on its use as a pharmacological tool rather than detailing disposal-related experimental protocols. The primary "protocol" for disposal is the procedural workflow emphasizing consultation with institutional safety officers. Researchers handling this compound should adhere to standard laboratory operating procedures for handling non-hazardous chemical compounds, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[2] Always handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1]
References
Essential Safety and Handling Protocols for MPX-004
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of MPX-004. The following procedural guidance is based on standard laboratory safety practices for research chemicals with limited toxicological data and is intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
While the available Material Safety Data Sheet (MSDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle this research compound with a high degree of caution.[1] The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with splashes or aerosols. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of inhalation and engineering controls are not available. | To prevent inhalation of dust or aerosols, especially when handling the solid form or preparing solutions. |
Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.
1. Engineering Controls:
- All work with this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood to minimize the risk of inhalation.
2. Personal Hygiene:
- Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
- Do not eat, drink, or smoke in areas where this compound is handled or stored.
3. General Handling Procedures:
- Only trained personnel should handle this compound.[1]
- Avoid the generation of dust and aerosols.
- Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
- Ensure all containers of this compound are clearly labeled.
- In case of accidental contact, follow the first aid measures outlined in the MSDS.[1]
Disposal Plan
As specific disposal instructions for this compound are not available, all waste must be handled as chemical waste in accordance with institutional and local regulations.
1. Solid Waste:
- Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled chemical waste container.
2. Liquid Waste:
- Solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled liquid chemical waste container. Do not pour down the drain.
Workflow for PPE Selection and Disposal
The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for PPE selection and waste disposal for this compound.
References
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